molecular formula C9H11NO4 B094350 Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate CAS No. 15911-11-2

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

货号: B094350
CAS 编号: 15911-11-2
分子量: 197.19 g/mol
InChI 键: KABXFHWGNZLDTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate (CAS 15911-11-2) is a high-purity chemical compound supplied for research and development purposes. This organic compound belongs to the isoxazole family, a class of five-membered aromatic heterocycles known for their significant biological activities and utility in synthetic chemistry . With a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol, it serves as a versatile building block in organic synthesis, particularly for the development of novel peptidomimetics and active pharmaceutical ingredients (APIs) . Isoxazole derivatives are critical scaffolds in medicinal chemistry, featured in several FDA-approved drugs, and are actively researched for their anticancer, anti-inflammatory, and antibacterial properties . Researchers value this specific ester for its bifunctional structure, featuring both acetyl and carboxylate ester groups, which allows for further chemical modifications and incorporation into more complex molecules . It is strictly for research and development applications. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle it with appropriate personal protective equipment, as it may be harmful if swallowed and cause skin and eye irritation .

属性

IUPAC Name

ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-4-13-9(12)8-7(5(2)11)6(3)14-10-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABXFHWGNZLDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166585
Record name 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15911-11-2
Record name 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate, a key heterocyclic compound with applications in organic synthesis and potential relevance in drug discovery. This document outlines its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its role as a synthetic intermediate.

Core Chemical Data

A summary of the fundamental chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 15911-11-2[1]
Molecular Formula C₉H₁₁NO₄[1]
Molecular Weight 197.19 g/mol [1]
IUPAC Name ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the strategic chemical manipulation of the isoxazole ring. A key method for the functionalization of this compound is lateral lithiation, which allows for the introduction of various electrophiles at the 5-methyl position.

Improved Procedure for Lateral Lithiation

An established method for the synthesis of derivatives of this compound involves a lateral lithiation reaction. This procedure is critical for creating more complex molecules for potential drug development. The 4-acetyl group is first protected, for instance, with a 5,5-dimethyl-1,3-dioxanyl group, to direct the lithiation to the 5-methyl position. The resulting lithio anion can then be reacted with a range of electrophiles.

Experimental Workflow for Lateral Lithiation:

start Start with Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate protect Protect the 4-acetyl group (e.g., with 5,5-dimethyl-1,3-dioxanol) start->protect lithiation Perform lateral lithiation at the 5-methyl position using a strong base (e.g., n-BuLi or LDA) protect->lithiation electrophile Quench the lithio anion with an electrophile (e.g., alkyl halides, aldehydes, TMSCl) lithiation->electrophile deprotection Deprotect the 4-acetyl group electrophile->deprotection product Yields 5-functionalized 3-isoxazolyl carboxylic acid derivatives deprotection->product

Caption: Synthetic workflow for the functionalization of this compound via lateral lithiation.

This method provides a facile route to 5-functionalized 3-isoxazolyl carboxylic acid derivatives, which can serve as prodrugs for pharmacologically active compounds, such as analogs of the neurotransmitter glutamate. The choice of base and the addition of salts like LiCl can significantly influence the reaction yields.

Applications in Drug Development

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antifungal, herbicidal, antiviral, anticancer, and antibacterial properties.

The functionalized derivatives of this compound are valuable intermediates in the synthesis of compounds targeting various biological systems. For instance, they can be used to prepare analogs of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a compound that acts on glutamate receptors in the central nervous system. The ability to introduce diverse substituents at the 5-position allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Logical Relationship in Hit-to-Lead Development:

start This compound (Starting Material) synthesis Synthesis of Functionalized Derivatives (via Lateral Lithiation) start->synthesis library Library of Isoxazole Analogs synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Identification of 'Hit' Compounds screening->hit lead Lead Optimization hit->lead candidate Preclinical Drug Candidate lead->candidate

Caption: Role of this compound in a typical drug discovery pipeline.

This guide serves as a foundational resource for professionals engaged in the synthesis and application of novel isoxazole-based compounds. The provided data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Spectroscopic Characterization of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for the specific molecule Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate is limited. This guide has been constructed using data from structurally analogous isoxazole derivatives to provide a representative technical overview for researchers, scientists, and drug development professionals. The experimental protocols and data interpretation are based on standard analytical practices for compounds of this class.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core, a functionality of significant interest in medicinal chemistry due to its diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their chemical behavior and pharmacological properties. This technical guide outlines the standard spectroscopic methodologies for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.40Triplet3H-O-CH₂-CH₃
~2.60Singlet3H-C(=O)-CH₃
~2.80Singlet3HIsoxazole-CH₃
~4.40Quartet2H-O-CH₂ -CH₃
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~14.0-O-CH₂-CH₃
~22.0Isoxazole-CH₃
~30.0-C(=O)-CH₃
~62.0-O-CH₂ -CH₃
~115.0C4-isoxazole
~160.0C3-isoxazole
~162.0C =O (ester)
~170.0C5-isoxazole
~195.0C =O (acetyl)
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1725StrongC=O stretch (ester)
~1700StrongC=O stretch (acetyl)
~1600MediumC=N stretch (isoxazole ring)
~1450MediumC-H bend (methyl)
~1200StrongC-O stretch (ester)
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
197.07[M]⁺ (Molecular Ion)
182.05[M - CH₃]⁺
152.04[M - OCH₂CH₃]⁺
124.04[M - COOCH₂CH₃]⁺

Experimental Protocols

The data presented in this guide are typically acquired using the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on a diamond crystal for Attenuated Total Reflectance (ATR) analysis, or mixed with potassium bromide (KBr) to form a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample is introduced into the ion source where it is bombarded with electrons, causing fragmentation. For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of the data's role in structural elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration and Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Data_Relationship_Diagram Structure Proposed Structure H_NMR ¹H NMR Structure->H_NMR predicts C_NMR ¹³C NMR Structure->C_NMR predicts IR IR Spectroscopy Structure->IR predicts MS Mass Spectrometry Structure->MS predicts Proton_Environment Proton Environment H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Functional_Groups Functional Groups (Ester, Ketone, Isoxazole) IR->Functional_Groups Molecular_Weight Molecular Weight and Formula MS->Molecular_Weight Functional_Groups->Structure confirms Carbon_Skeleton->Structure confirms Molecular_Weight->Structure confirms Proton_Environment->Structure confirms

Caption: Logical relationship between spectroscopic data and structural confirmation.

Unveiling the Solid-State Architecture of Ethyl Isoxazole Carboxylate Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate serves as a case study in the absence of publicly available crystallographic data for Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate. This guide offers insights into the molecular geometry and experimental protocols relevant to researchers, scientists, and drug development professionals.

While the precise crystal structure of this compound remains to be publicly elucidated, a detailed examination of its close analogue, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, provides a robust framework for understanding the solid-state characteristics of this class of compounds. The isoxazole moiety is a cornerstone in medicinal chemistry, and a thorough comprehension of its structural biology is pivotal for rational drug design and development.

Crystallographic Data Summary for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

The crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and its key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₁₃H₁₃NO₃
Molecular Weight231.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.750(8)
b (Å)14.589(13)
c (Å)9.397(8)
α (°)90
β (°)116.872(13)
γ (°)90
Volume (ų)1192.3(18)
Z (molecules/unit cell)4
Temperature (K)273
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.054
wR-factor0.186

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

A significant structural feature of this molecule is the dihedral angle of 43.40 (13)° between the phenyl and isoxazole rings.[1] The ethoxycarbonyl group is also twisted out of the plane of the isoxazole ring by 16.2 (13)°.[1]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and crystallographic analysis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Synthesis

The synthesis of the title compound was achieved through a reaction involving benzaldehyde oxime, chloramine-T, and ethyl acetoacetate in ethanol. The mixture was stirred for approximately 6 hours at 10°C. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under vacuum to yield the crude product.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization of the crude solid from hot ethanol.[1]

X-ray Diffraction Analysis

A yellow, block-shaped crystal was used for data collection on a Bruker APEXII CCD area-detector diffractometer. The data was collected at a temperature of 273 K using Mo Kα radiation. The structure was solved using SHELXL97 software. The hydrogen atoms were placed in idealized positions and refined using a riding model.[1]

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound follows a well-defined logical workflow, from initial synthesis to final structure validation and deposition.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_deposition Data Deposition synthesis Synthesis of Isoxazole Derivative purification Purification synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization crystallization Single Crystal Growth characterization->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation cif_deposition Deposition to CCDC validation->cif_deposition

Workflow for Crystal Structure Determination

Comparative Analysis with Other Isoxazole Derivatives

References

An In-Depth Technical Guide to Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of organic molecules. Isoxazoles are five-membered aromatic rings containing one nitrogen and one oxygen atom in adjacent positions. This particular derivative is substituted at the 3, 4, and 5 positions of the isoxazole ring with an ethyl carboxylate, an acetyl group, and a methyl group, respectively. Its chemical structure and functional groups make it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on available scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.

PropertyValueReference
IUPAC Name ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate[1]
Molecular Formula C₉H₁₁NO₄[1]
Molecular Weight 197.19 g/mol [1]
CAS Number 15911-11-2[1]

Synthesis and Reactivity

A logical synthetic pathway for this compound could involve the reaction of an appropriate enamine with an acetyl-substituted nitrile oxide, or a similar strategy employing suitably functionalized precursors.

A key aspect of the reactivity of this compound is highlighted by research on its lateral lithiation .[3] This process involves the deprotonation of the methyl group at the 5-position of the isoxazole ring using a strong base, such as lithium diisopropylamide (LDA). The resulting lithiated species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position. This reactivity underscores the utility of this compound as a versatile building block in the synthesis of more complex molecules.

Below is a conceptual workflow for the synthesis and subsequent functionalization of this compound.

G cluster_synthesis Conceptual Synthesis cluster_functionalization Reactivity: Lateral Lithiation start Starting Materials (e.g., Enamine and Nitrile Oxide Precursors) cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition elimination Elimination cycloaddition->elimination product This compound elimination->product intermediate This compound lithiation Lateral Lithiation (e.g., LDA) intermediate->lithiation lithiated_species Lithiated Intermediate lithiation->lithiated_species electrophile Electrophilic Quench (E+) lithiated_species->electrophile functionalized_product 5-Functionalized Isoxazole Derivative electrophile->functionalized_product

Caption: Conceptual workflow for the synthesis and functionalization of this compound.

Potential Applications in Drug Discovery and Agrochemicals

The isoxazole scaffold is a well-recognized privileged structure in medicinal chemistry and agrochemical research, with derivatives exhibiting a broad range of biological activities.[4][5][6] These activities include antifungal, herbicidal, antiviral, anticancer, and antibacterial properties.[4]

While specific biological data for this compound is not extensively reported, related isoxazole-containing compounds have shown promise. For instance, various ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have demonstrated moderate to good herbicidal and fungicidal activities.[4][7] These compounds were found to inhibit the D1 protease in plants, suggesting a potential mechanism of action.[4]

The structural features of this compound, particularly the presence of multiple reactive sites, make it an attractive starting point for the synthesis of libraries of novel compounds for biological screening. The acetyl group can be further modified, the ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, and as previously mentioned, the methyl group can be functionalized via lateral lithiation.

The following diagram illustrates the potential role of this compound as a scaffold in the development of new bioactive molecules.

G cluster_derivatization Chemical Derivatization scaffold This compound (Core Scaffold) mod_acetyl Modification of Acetyl Group scaffold->mod_acetyl mod_ester Modification of Ester Group scaffold->mod_ester mod_methyl Functionalization of Methyl Group scaffold->mod_methyl library Library of Novel Isoxazole Derivatives screening Biological Screening library->screening lead Lead Compounds for Drug/Agrochemical Development screening->lead

Caption: Role as a scaffold for generating diverse chemical libraries for biological screening.

Experimental Protocols

As a specific, detailed, and reproducible experimental protocol for the synthesis of this compound could not be located in the surveyed literature, a general procedure for the synthesis of a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is provided below for illustrative purposes. This protocol demonstrates the key steps and reagents often employed in the synthesis of such isoxazole derivatives.[2]

General Caution: The following procedure involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of Ethyl β-pyrrolidinocrotonate (Enamine Intermediate) [2]

  • A solution of ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) in 400 mL of benzene is prepared in a 1-L round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • The reaction mixture is heated to a vigorous reflux under a nitrogen atmosphere for approximately 45 minutes, or until the theoretical amount of water (18 mL) is collected.

  • The benzene is removed using a rotary evaporator to yield the crude ethyl β-pyrrolidinocrotonate, which can often be used in the next step without further purification.

Part B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate [2]

  • Ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 mL) are dissolved in 1 L of chloroform in a 5-L three-necked flask equipped with a dropping funnel and a gas inlet.

  • The flask is cooled in an ice bath under a nitrogen atmosphere.

  • A solution of phosphorus oxychloride (1.11 mole) in 200 mL of chloroform is added slowly from the dropping funnel while stirring.

  • After the addition is complete (approximately 3 hours), the ice bath is removed, and the reaction is stirred at room temperature for an additional 15 hours.

  • The reaction mixture is then poured into a separatory funnel and washed with cold water. The organic layer is subsequently washed with 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine.

  • The chloroform layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The final product is purified by vacuum distillation.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a chemical intermediate in organic synthesis. Its utility is particularly demonstrated in the context of lateral lithiation, which allows for further functionalization. While direct biological data for this specific molecule is limited, the broader family of isoxazole derivatives has a well-documented history of diverse and potent biological activities, suggesting that novel derivatives of this compound could be promising candidates for drug discovery and agrochemical development. Further research into the synthesis, reactivity, and biological evaluation of this compound and its analogs is warranted to fully explore its potential.

References

The Expanding Therapeutic Potential of Functionalized Isoxazole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of functionalized derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole-based compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Biological Activities of Functionalized Isoxazoles

Isoxazole derivatives have demonstrated remarkable efficacy in various therapeutic areas. The inherent structural features of the isoxazole ring allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles to achieve enhanced potency and selectivity.[1][2]

Anticancer Activity

A significant body of research highlights the potential of isoxazole derivatives as potent anticancer agents.[3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including the disruption of tubulin polymerization, inhibition of crucial signaling pathways, and induction of apoptosis.[2][5]

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected functionalized isoxazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isoxazole-amide derivative 2dHeLa (Cervical Cancer)15.48[6]
Isoxazole-amide derivative 2dHep3B (Liver Cancer)~23[7]
Isoxazole-amide derivative 2eHep3B (Liver Cancer)~23[7]
Isoxazole-amide derivative 2aMCF-7 (Breast Cancer)39.80[6]
Pyrazole-phenylcinnamide 15aHeLa (Cervical Cancer)0.4[5]
Pyrazole-phenylcinnamide 15bHeLa (Cervical Cancer)1.8[5]
Pyrazole-phenylcinnamide 15eHeLa (Cervical Cancer)1.2[5]
Tetrazole based isoxazoline 4hA549 (Lung Cancer)1.51
Tetrazole based isoxazoline 4iA549 (Lung Cancer)1.49
3,5-Diamino-4-(4'-bromophenylazo) isoxazole (1a)PC3 (Prostate Cancer)53.96[8]
3,5-Diamino-4-(3'-chlorophenylazo) isoxazole (1b)PC3 (Prostate Cancer)47.27[8]
3,5-Diamino-4-(2'-bromophenylazo) isoxazole (1d)PC3 (Prostate Cancer)38.63[8]
Indole C-glycoside hybrid 34MDA-MB-231 (Breast Cancer)22.3[9]
Monoterpene isoxazoline 16cHT1080 (Fibrosarcoma)9.02
Diosgenin-isoxazole derivative 24MCF-7 (Breast Cancer)9.15
Harmine-isoxazole derivative 19OVCAR-3 (Ovarian Cancer)5.0
3,5-disubstituted isoxazole 4bU87 (Glioblastoma)42.8
Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a critical global health challenge. Isoxazole derivatives have shown significant promise as novel antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

Quantitative Antimicrobial Activity Data:

The following table presents the minimum inhibitory concentration (MIC) values of selected isoxazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
N3, N5-di(p-fluorophenyl)isoxazole-3,5-diamine (178e)E. coli110[12]
N3, N5-di(p-fluorophenyl)isoxazole-3,5-diamine (178e)S. aureus95[12]
N3, N5-di(p-chlorophenyl)isoxazole-3,5-diamine (178f)E. coli95[12]
Isoxazole derivative 4eC. albicans6-60[13]
Isoxazole derivative 4gC. albicans6-60[13]
Isoxazole derivative 4hC. albicans6-60[13]
Isoxazole derivative 4eB. subtilis10-80[13]
Isoxazole derivative 4eE. coli30-80[13]
Triazole-Isoxazole Hybrid 7bE. coli15[14]
Triazole-Isoxazole Hybrid 7bP. aeruginosa30[14]
Isoxazole derivative PUB9S. aureus>90% biofilm eradication at higher concentrations[15]
Isoxazole derivative PUB10P. aeruginosa>90% biofilm eradication at higher concentrations[15]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. Certain isoxazole derivatives have been identified as potent anti-inflammatory agents, with mechanisms often involving the inhibition of cyclooxygenase (COX) enzymes.[16][17]

Quantitative Anti-inflammatory Activity Data:

The following table summarizes the in vivo anti-inflammatory activity of selected isoxazole derivatives in the carrageenan-induced rat paw edema model.

Compound/DerivativeDose (mg/kg)% Edema Inhibition (after 3h)Reference
Substituted-isoxazole 5bNot specified76.71[18]
Substituted-isoxazole 5cNot specified75.56[18]
Substituted-isoxazole 5dNot specified72.32[18]
N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a)Not specified51 (paw edema)[16]
Isoxazole derivative TPI-7100Significant[19]
Isoxazole derivative TPI-13100Significant[19]

Key Mechanisms of Action

The diverse biological activities of functionalized isoxazoles stem from their ability to interact with various biological targets. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Inhibition of Tubulin Polymerization

A key anticancer mechanism for several isoxazole derivatives is the inhibition of tubulin polymerization.[5][20] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization (GTP-dependent) Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Isoxazole Isoxazole Derivative Isoxazole->Polymerization

Figure 1: Inhibition of Tubulin Polymerization by Isoxazole Derivatives.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer.[21] Aberrant NF-κB activation is associated with tumor growth and resistance to therapy. Some isoxazole derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[21]

cluster_0 NF-κB Signaling Pathway cluster_1 Inhibition Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene Target Gene Transcription Nucleus->Gene Isoxazole Isoxazole Derivative Isoxazole->IKK Target Target Identification & Validation Hit_ID Hit Identification (e.g., HTS) Target->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR, ADME) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

A Comprehensive Technical Review of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed literature review of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate and its structurally related analogs. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This document summarizes the synthetic approaches, physicochemical properties, and biological evaluation of this class of compounds, with a focus on their potential as therapeutic agents. While specific experimental data for the title compound is limited in the current literature, this review extrapolates from closely related analogs to provide a comprehensive overview for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol .[1] Key computed properties are summarized in the table below.

PropertyValue
IUPAC Nameethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate[1]
Molecular FormulaC₉H₁₁NO₄[1]
Molecular Weight197.19 g/mol [1]
XLogP3-AA1.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4
Exact Mass197.06880783 Da[1]
Topological Polar Surface Area69.4 Ų[1]
Heavy Atom Count14
Complexity241

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be adapted from the synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[2] The key transformation would involve the cyclization of a β-dicarbonyl compound (or its enol equivalent) with hydroxylamine.

Representative Experimental Protocol for the Synthesis of an Isoxazole Analog: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[2]

This protocol describes a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters, which can be conceptually adapted for the synthesis of the title compound.

Step A: Synthesis of Ethyl β-pyrrolidinocrotonate

  • A mixture of ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene is placed in a 1-liter flask equipped with a Dean-Stark trap and a condenser.

  • The reaction mixture is refluxed under a nitrogen atmosphere for 45 minutes, during which the theoretical amount of water (18 ml) is collected.

  • The benzene is removed using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate (180 g, 98% yield), which can be used in the next step without further purification.

Step B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate [2]

  • Ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) are dissolved in 1 liter of chloroform in a 5-liter, three-necked flask.

  • The flask is cooled in an ice bath under a nitrogen atmosphere.

  • A solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform is added slowly with stirring.

  • After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1 hour, followed by refluxing for 1 hour.

  • The reaction mixture is cooled and poured into a separatory funnel, washed with cold water, 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and finally with saturated brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by vacuum distillation to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (122–130 g, 68–71% yield) as a colorless oil (b.p. 72°C at 0.5 mm).[2][3]

General Workflow for Isoxazole Synthesis

G reagents β-Dicarbonyl Compound intermediate Oxime Intermediate reagents->intermediate Condensation hydroxylamine Hydroxylamine hydroxylamine->intermediate cyclization Cyclization/ Dehydration intermediate->cyclization Acid or Base Catalysis isoxazole Substituted Isoxazole cyclization->isoxazole

Caption: General workflow for the synthesis of substituted isoxazoles.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is not available, the broader class of isoxazole derivatives has been extensively studied and shown to possess a wide array of biological activities.[4] This suggests that the title compound could be a valuable scaffold for the development of novel therapeutic agents.

Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[4][5] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and inhibition of key enzymes involved in cancer progression such as aromatase and topoisomerase.[6][7]

Table 1: Anticancer Activity of Representative Isoxazole Analogs

Compound/AnalogCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
Isoxazole Chalcone DerivativesDU145 (Prostate)0.96 µM[8]
3,5-Disubstituted IsoxazolesU87 (Glioblastoma)42.8 - 67.6 µM[5]
Forskolin-isoxazole derivativeMCF-7 (Breast)0.5 µM[5]
5-(Thiophen-2-yl)isoxazole derivativeMCF-7 (Breast)1.91 µM[9]
Isoxazole-carboxamide derivativeHeLa (Cervical)15.48 µg/ml[10]
Isoxazole-carboxamide derivativeHep3B (Liver)~23 µg/ml[10]
Antimicrobial Activity

The isoxazole ring is a key component of several clinically used antibiotics, such as oxacillin and cloxacillin.[4] Novel isoxazole derivatives continue to be explored for their potential as antibacterial and antifungal agents.[2][8]

Table 2: Antimicrobial Activity of Representative Isoxazole Analogs

Compound/AnalogMicroorganismActivity (MIC/Inhibition)Reference
Ester-functionalized isoxazolesE. coli, S. aureus, C. albicansSignificant activity[8]
5-Amino-isoxazole-4-carbonitrilesGram-positive & Gram-negative bacteria, FungiBroad-spectrum activity[2]
Functionalized IsoxazolesE. coli, B. subtilisSignificant activity[11]
Enzyme Inhibition

Isoxazole derivatives have been identified as inhibitors of various enzymes implicated in disease. This includes cyclooxygenases (COX-1 and COX-2) involved in inflammation, 5-lipoxygenase (5-LOX), and carbonic anhydrases (CAs).[12]

Table 3: Enzyme Inhibitory Activity of Representative Isoxazole Analogs

Compound/AnalogTarget EnzymeActivity (IC₅₀)Reference
3,5-Disubstituted isoxazole5-LOX3.67 µM[4]
Isoxazole derivativeCOX-2Potent inhibition[4]
Isoxazole derivativeCarbonic Anhydrase112.3 µM[12]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of its analogs, this compound could potentially exert its biological effects through various signaling pathways.

Induction of Apoptosis in Cancer Cells

A common mechanism of action for anticancer isoxazole derivatives is the induction of programmed cell death, or apoptosis.[6][7] This can be triggered through intrinsic or extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

G isoxazole Isoxazole Analog cell Cancer Cell isoxazole->cell stress Cellular Stress cell->stress bcl2 Bcl-2 Family Modulation stress->bcl2 caspases Caspase Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Plausible apoptotic pathway induced by isoxazole analogs.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of some isoxazole derivatives are attributed to their inhibition of key enzymes in the arachidonic acid cascade, such as COX and LOX.[4] By blocking these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.

G membrane Membrane Phospholipids pla2 PLA₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1/COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation isoxazole Isoxazole Analog isoxazole->cox isoxazole->lox

Caption: Inhibition of the arachidonic acid pathway by isoxazole analogs.

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific biological data for this particular molecule is lacking, the extensive research on its analogs suggests that it could be a valuable lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the development of a robust and high-yielding synthesis for this compound. Subsequent in-vitro and in-vivo studies are warranted to elucidate its specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies, guided by computational modeling, could further optimize the isoxazole scaffold to enhance potency and selectivity for specific biological targets. The information compiled in this review serves as a foundational guide for researchers to explore the promising therapeutic avenues of this and related isoxazole derivatives.

References

A Technical Guide to Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate: Synthesis, Properties, and Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, making them significant scaffolds for the synthesis of novel therapeutic agents.[1][2][3] This guide details the molecule's physicochemical properties, provides an illustrative synthesis protocol, and outlines a general workflow for its biological evaluation.

Molecular Identification and Properties

The canonical SMILES notation for this compound is CCOC(=O)C1=NOC(=C1C(=O)C)C.[4] It is identified by the CAS Number 15911-11-2.[4]

Physicochemical and Hazard Data

The following table summarizes key quantitative data and hazard information for the compound.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄PubChem[4]
Molecular Weight 197.19 g/mol PubChem[4]
IUPAC Name ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylatePubChem[4]
Hazard Statement H302: Harmful if swallowedPubChem[4]
Hazard Statement H312: Harmful in contact with skinPubChem[4]
Hazard Statement H315: Causes skin irritationPubChem[4]
Hazard Statement H319: Causes serious eye irritationPubChem[4]
Hazard Statement H332: Harmful if inhaledPubChem[4]

Synthesis Protocol: A General Method for Isoxazole Carboxylate Derivatives

The synthesis of substituted isoxazoles often involves the cyclocondensation of a β-keto ester derivative with hydroxylamine. The following protocol is adapted from a general, multi-step process for preparing related 5-methylisoxazole-4-carboxylic acid derivatives, which is a common pathway for generating the core isoxazole scaffold.[5]

Experimental Protocol

  • Step A: Formation of an Enol Ether Intermediate

    • React ethyl acetoacetate with an orthoformate (e.g., triethylorthoformate) and acetic anhydride.

    • The reaction mixture is heated to approximately 100-110°C to form the corresponding ethyl ethoxymethyleneacetoacetic ester.[5]

    • The product is typically separated via distillation under reduced pressure.[5]

  • Step B: Cyclization to form the Isoxazole Ring

    • The ethyl ethoxymethyleneacetoacetic ester from Step A is combined with sodium acetate.[5]

    • This mixture is then reacted with hydroxylamine sulfate at a controlled temperature, typically between -10°C and 0°C, to yield the crude Ethyl 5-methylisoxazole-4-carboxylate.[5] The use of a non-alkaline condition is crucial to minimize the formation of isomeric impurities.[5]

  • Step C: Hydrolysis to Carboxylic Acid

    • The crude ethyl ester from Step B is reacted with a strong acid to hydrolyze the ester group, forming 5-methylisoxazole-4-carboxylic acid.[5]

  • Step D & E: Acylation and Further Modification (Illustrative)

    • The resulting carboxylic acid can be converted to an acid chloride using thionyl chloride.[5] This reactive intermediate can then be used in subsequent reactions, such as Friedel-Crafts acylation or reaction with various nucleophiles, to introduce substituents like the acetyl group at the 4-position.

Biological Activity and Screening

Derivatives of isoxazole are recognized for a broad spectrum of biological activities. While specific data for this compound is limited in the provided results, related structures have demonstrated notable effects.

Summary of Biological Activities for Related Isoxazole Compounds

Compound ClassActivity ObservedInhibition/MICSource
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesFungicidal32–58% inhibition against various fungi at 100 mg/LSemantic Scholar[6]
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesHerbicidal20–50% inhibition against various plants at 150 g ai/haSemantic Scholar[6]
General Isoxazole-amidesAntibacterial, Antiviral, AnticancerNot specifiedResearchGate[1]

The screening of such compounds is fundamental to drug discovery and agrochemical development. A typical workflow involves synthesis, purification, structural confirmation, and subsequent biological evaluation.

Visualized Workflows

Synthesis and Screening Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological screening of isoxazole derivatives, a process central to identifying lead compounds in drug development.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_screening Biological Evaluation Start Starting Materials (e.g., Ethyl Acetoacetate) Step1 Step 1: Enol Ether Formation Start->Step1 Step2 Step 2: Isoxazole Ring Cyclization Step1->Step2 Step3 Step 3: Functional Group Interconversion (e.g., Acylation) Step2->Step3 Purification Purification (Chromatography/Recrystallization) Step3->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Screening Primary Screening (e.g., Antimicrobial, Herbicidal) Analysis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Inactive Compound Inactive Compound Hit_ID->Inactive Compound Inactive Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Step1 Iterative Redesign

Caption: Workflow for isoxazole derivative synthesis and screening.

Logical Relationship of Isoxazole Core to Biological Activity

This diagram illustrates the conceptual link between the core isoxazole structure and its potential applications based on its diverse biological activities.

G cluster_activities Observed Biological Activities cluster_applications Potential Applications Core Isoxazole Scaffold Antifungal Antifungal Core->Antifungal Antibacterial Antibacterial Core->Antibacterial Herbicidal Herbicidal Core->Herbicidal Anticancer Anticancer Core->Anticancer Antiviral Antiviral Core->Antiviral DrugDev Drug Development Antifungal->DrugDev Antibacterial->DrugDev Agrochem Agrochemicals Herbicidal->Agrochem Anticancer->DrugDev Antiviral->DrugDev

Caption: Relationship between the isoxazole core and its applications.

References

Technical Guide: Physicochemical Properties of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the available physicochemical data for Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate and its structural analogues. Due to the limited availability of experimental data for the target compound, this guide includes information on closely related isoxazole derivatives to provide a comparative context for researchers. The document details standard experimental protocols for determining key physical properties and outlines a general synthetic methodology for this class of compounds.

Physicochemical Data of Isoxazole Derivatives

Compound NameMolecular FormulaBoiling Point (°C)Density (g/mL)
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylateC₉H₁₃NO₃71-72 @ 0.5 mmHg1.066 @ 25 °C
Ethyl 5-methylisoxazole-4-carboxylateC₇H₉NO₃95-97 @ 15 mmHg[1]1.118 @ 25 °C[1]

Experimental Protocols

The determination of boiling point and density are fundamental procedures in the characterization of novel chemical entities. The following sections detail standardized methodologies for these measurements.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid organic compound.

Materials:

  • Thiele tube or other suitable heating bath (e.g., oil bath)

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Sample of the organic liquid

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of the organic liquid is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

  • The entire assembly is clamped and immersed in a Thiele tube or oil bath.

  • The heating bath is heated slowly and steadily.

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon further heating, the vapor pressure of the liquid will equal the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.[2][3][4][5]

Determination of Density (Pycnometer Method)

A pycnometer, a flask with a specific and accurately known volume, is a standard instrument for the precise determination of the density of a liquid.

Materials:

  • Pycnometer (volumetric flask with a ground glass stopper with a capillary tube)

  • Analytical balance

  • The liquid sample

  • Distilled water (for calibration)

  • Thermostat or water bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed on an analytical balance (m_empty).

  • The pycnometer is then filled with distilled water of a known temperature and weighed again (m_water). The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • The pycnometer is emptied, thoroughly dried, and then filled with the liquid sample of interest.

  • The filled pycnometer is weighed once more to determine the mass of the sample (m_sample).

  • The density of the liquid sample (ρ_sample) is calculated using the following formula: ρ_sample = (m_sample - m_empty) / V_pycnometer where V_pycnometer is the volume of the pycnometer.[6][7]

Synthetic Workflow for Isoxazole Derivatives

The synthesis of isoxazole derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine. The following diagram illustrates a generalized workflow for the synthesis and purification of such compounds.

SynthesisWorkflow Reactants Starting Materials (e.g., β-ketoester, Hydroxylamine) Reaction Cyclocondensation Reaction Reactants->Reaction Solvent, Catalyst Workup Aqueous Work-up (e.g., Extraction) Reaction->Workup Crude Product Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Extracted Product Product Pure Isoxazole Derivative Purification->Product Final Product

Caption: Generalized workflow for the synthesis and purification of isoxazole derivatives.

References

Methodological & Application

Application Notes & Protocols: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazoles, particularly 3,5-disubstituted isomers, are crucial heterocyclic scaffolds in medicinal chemistry due to their presence in numerous pharmacologically active compounds, including antibiotics like sulfamethoxazole and anti-inflammatory drugs such as isoxicam[1]. Their utility stems from their ability to engage in non-covalent interactions like hydrogen bonding and π–π stacking[1]. One-pot synthesis methodologies are highly sought after as they enhance efficiency, reduce waste, and simplify procedures by avoiding the isolation of intermediates. A primary route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between terminal alkynes and nitrile oxides, which are often generated in situ from precursors like aldoximes or hydroxyimidoyl chlorides[1][2]. This document outlines several efficient one-pot protocols for this transformation.

General Reaction Scheme: The fundamental transformation involves the reaction of a terminal alkyne with a nitrile oxide, generated in situ from a suitable precursor. This [3+2] cycloaddition reaction typically yields the 3,5-disubstituted isoxazole with high regioselectivity, especially when catalyzed[2][3].

General_Reaction_Scheme cluster_start Starting Materials cluster_intermediate In Situ Generation cluster_product Final Product alkyne Terminal Alkyne (R'-C≡CH) precursor Nitrile Oxide Precursor (e.g., Aldoxime, R-CH=NOH) isoxazole 3,5-Disubstituted Isoxazole alkyne->isoxazole + nitrile_oxide Nitrile Oxide (R-C≡N⁺-O⁻) precursor->nitrile_oxide Oxidation / Elimination nitrile_oxide->isoxazole [3+2] Cycloaddition

Caption: General one-pot synthesis pathway for 3,5-disubstituted isoxazoles.

Method A: Copper(I)-Catalyzed One-Pot Synthesis from Aldehydes and Alkynes

Principle: This highly reliable method involves a three-step one-pot sequence. First, an aldehyde is converted to the corresponding aldoxime with hydroxylamine. Second, the aldoxime is transformed into a nitrile oxide in situ using an oxidant like Chloramine-T. Finally, a copper(I) catalyst, generated from CuSO₄ and copper metal, facilitates the regioselective cycloaddition of the nitrile oxide to a terminal alkyne[2][4][5]. This "click chemistry" approach is robust, tolerates a wide range of functional groups, and can be performed in aqueous solvents[2][4].

Experimental Protocol: Typical procedure as exemplified for the synthesis of 5-cyclohex-1-enyl-3-styrylisoxazole.[4]

  • To a solution of hydroxylamine hydrochloride (1.46 g, 21 mmol) in 80 mL of a 1:1 mixture of t-BuOH:H₂O, add the aldehyde (e.g., trans-cinnamaldehyde, 2.6 g, 20 mmol).

  • Add sodium hydroxide (0.84 g, 21 mmol) and stir the mixture for 30 minutes at ambient temperature until thin-layer chromatography (TLC) indicates complete oxime formation.

  • Add Chloramine-T trihydrate (5.9 g, 21 mmol) in small portions over 5 minutes.

  • Add CuSO₄·5H₂O (0.15 g, 0.6 mmol) and copper turnings (approx. 50 mg).

  • Add the terminal alkyne (e.g., 1-ethynylcyclohexene, 2.34 g, 22 mmol).

  • Stir the reaction mixture at ambient temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a Celite pad and wash with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) or recrystallization to yield the pure 3,5-disubstituted isoxazole.

Workflow_Method_A Experimental Workflow: Method A arrow start 1. Mix Aldehyde, Hydroxylamine·HCl, NaOH in t-BuOH/H₂O arrow1 arrow1 start->arrow1 oxime 2. Stir 30 min at RT (Oxime Formation) arrow2 arrow2 oxime->arrow2 reagents 3. Add Chloramine-T, CuSO₄, and Cu turnings arrow3 arrow3 reagents->arrow3 alkyne 4. Add Terminal Alkyne arrow4 arrow4 alkyne->arrow4 reaction 5. Stir 4-12h at RT ([3+2] Cycloaddition) arrow5 arrow5 reaction->arrow5 workup 6. Filter, Extract with EtOAc, Wash, and Dry arrow6 arrow6 workup->arrow6 purify 7. Purify (Chromatography/ Recrystallization) arrow7 arrow7 purify->arrow7 product 8. Obtain Pure 3,5-Disubstituted Isoxazole arrow1->oxime arrow2->reagents arrow3->alkyne arrow4->reaction arrow5->workup arrow6->purify arrow7->product

Caption: Workflow for the Cu(I)-catalyzed one-pot synthesis of isoxazoles.

Data Presentation:

Entry Aldehyde Alkyne Yield (%)[4]
1 Cinnamaldehyde 1-Ethynylcyclohexene 74
2 Benzaldehyde Phenylacetylene 76
3 4-Nitrobenzaldehyde Phenylacetylene 60
4 Heptanal 1-Octyne 70

| 5 | Pivalaldehyde | 1-Heptyne | 63 |

Method B: Metal-Free One-Pot Synthesis Using Alkyl Nitrites

Principle: This method provides a metal-free alternative for synthesizing 3,5-disubstituted isoxazoles. It utilizes alkyl nitrites, such as tert-butyl nitrite or isoamyl nitrite, as oxidizing agents to generate nitrile oxides in situ from aldoximes. The subsequent [3+2] cycloaddition with terminal alkynes proceeds with high regioselectivity and in excellent yields[6]. The reaction tolerates a wide variety of functional groups on both the aldoxime and alkyne components[6].

Experimental Protocol: General procedure for the one-pot synthesis of 3,5-disubstituted isoxazoles.[6]

  • In a round-bottom flask, dissolve the aldoxime (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., ethyl methyl ketone).

  • Add the alkyl nitrite (e.g., isoamyl nitrite, 1.5 equiv.) to the solution.

  • Heat the reaction mixture to 65 °C and stir for 2-4 hours, monitoring progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting crude residue by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to afford the pure 3,5-disubstituted isoxazole.

Workflow_Method_B Experimental Workflow: Method B arrow start 1. Dissolve Aldoxime and Alkyne in Solvent (e.g., MEK) arrow1 arrow1 start->arrow1 reagent 2. Add Alkyl Nitrite (e.g., Isoamyl Nitrite) arrow2 arrow2 reagent->arrow2 reaction 3. Heat at 65°C for 2-4h (Cycloaddition) arrow3 arrow3 reaction->arrow3 workup 4. Cool and Concentrate (Solvent Removal) arrow4 arrow4 workup->arrow4 purify 5. Purify by Column Chromatography arrow5 arrow5 purify->arrow5 product 6. Obtain Pure 3,5-Disubstituted Isoxazole arrow1->reagent arrow2->reaction arrow3->workup arrow4->purify arrow5->product

Caption: Workflow for the metal-free synthesis of isoxazoles using alkyl nitrites.

Data Presentation:

Entry Aldoxime Alkyne Yield (%)[6]
1 4-Chlorobenzaldoxime Phenylacetylene 96
2 2-Naphthaldehyde oxime Phenylacetylene 94
3 Thiophene-2-carbaldoxime 4-Ethynylanisole 89
4 Cyclohexanecarboxaldehyde oxime Phenylacetylene 84

| 5 | 4-Methoxybenzaldoxime | 1-Octyne | 81 |

Method C: One-Pot Synthesis via α-Alkynyl Ketones

Principle: This one-pot procedure synthesizes 3,5-disubstituted isoxazoles from terminal alkynes, aldehydes, and hydroxylamine, proceeding through an α-alkynyl ketone intermediate[7][8]. The alkyne is first deprotonated with n-BuLi and reacted with an aldehyde to form a propargyl alkoxide. This intermediate is then oxidized in situ using molecular iodine to the α-alkynyl ketone. Finally, condensation with hydroxylamine yields the isoxazole with high regioselectivity[7][8].

Experimental Protocol: General one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles.[7]

  • To a stirred solution of the terminal alkyne (1.2 mmol) in dry THF (5 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.2 mmol, 1.6 M in hexane) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the aldehyde (1.0 mmol) in dry THF (2 mL) and stir for an additional 1 hour at -78 °C.

  • Add molecular iodine (I₂) (2.4 mmol) and allow the mixture to warm to room temperature, stirring for 3 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Remove the solvent under reduced pressure.

  • To the residue, add hydroxylamine hydrochloride (3.0 mmol), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol), and ethanol (5 mL).

  • Reflux the mixture for 3 hours.

  • After cooling, add water and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography on silica gel.

Data Presentation:

Entry Aldehyde Alkyne Yield (%)[7]
1 Benzaldehyde Phenylacetylene 84
2 4-Chlorobenzaldehyde Phenylacetylene 87
3 4-Methylbenzaldehyde 4-Methylphenylacetylene 85
4 Benzaldehyde 1-Hexyne 71

| 5 | 1-Naphthaldehyde | Phenylacetylene | 80 |

Method D: Solvent-Free Mechanochemical Synthesis

Principle: This environmentally friendly approach utilizes ball-milling for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides under solvent-free conditions[1]. The reaction can be performed without a catalyst for certain substrates or catalyzed by a recyclable Cu/Al₂O₃ nanocomposite to accelerate the reaction and ensure high regioselectivity[1]. This mechanochemical method is scalable and offers a green alternative to traditional solvent-based syntheses[1].

Experimental Protocol: General procedure for Cu/Al₂O₃ catalyzed mechanochemical synthesis.[1]

  • Place the hydroxyimidoyl chloride (0.5 mmol, 1.0 equiv.), terminal alkyne (0.6 mmol, 1.2 equiv.), K₂CO₃ (1.5 mmol, 3.0 equiv.), and the Cu/Al₂O₃ catalyst (10 mol%) into a 15 mL stainless-steel grinding jar containing two stainless-steel balls (7 mm diameter).

  • Mill the mixture in a planetary ball mill at 500 rpm for 60 minutes.

  • After milling, add ethyl acetate (5 mL) to the jar and mix for 1 minute at 500 rpm.

  • Recover the solution and wash the jar and balls with additional ethyl acetate.

  • Combine the organic phases, filter to remove the catalyst, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Entry Hydroxyimidoyl Chloride Alkyne Yield (%)[1]
1 (E,Z)-N-hydroxy-4-methoxybenzimidoyl chloride Phenylacetylene 91
2 (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride Phenylacetylene 82
3 (E,Z)-N-hydroxy-4-methoxybenzimidoyl chloride 4-Ethynyltoluene 88
4 (E,Z)-N-hydroxy-4-methoxybenzimidoyl chloride Ethynyltrimethylsilane 75

| 5 | (E,Z)-2-chloro-2-(hydroxyimino)acetate | Tributyl(ethynyl)stannane | 65 |

References

Application Notes and Protocols: Synthesis of Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms for the formation of 3,4,5-trisubstituted isoxazoles, a critical scaffold in medicinal chemistry and drug discovery. The protocols outlined below are based on established and efficient synthetic methodologies, with a focus on the widely utilized [3+2] cycloaddition reaction.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is present in numerous pharmaceuticals and biologically active compounds, demonstrating a wide range of activities including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal effects.[1][2][3][4] The synthesis of trisubstituted isoxazoles is of particular interest as it allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its biological activity and pharmacokinetic profile.[5][6]

The most common and versatile method for synthesizing 3,4,5-trisubstituted isoxazoles is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][7][8] This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an enolate derived from a 1,3-dicarbonyl compound.[8][9]

Reaction Mechanism: [3+2] Cycloaddition of Nitrile Oxides

The formation of 3,4,5-trisubstituted isoxazoles via the [3+2] cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds (e.g., 1,3-diketones, β-ketoesters, or β-ketoamides) generally proceeds through the following steps:[9][10]

  • Enolate Formation: In the presence of a mild base, the 1,3-dicarbonyl compound is deprotonated to form a nucleophilic enolate intermediate.

  • Nitrile Oxide Generation: The nitrile oxide is typically generated in situ from a precursor, such as a hydroximoyl chloride, through dehydrohalogenation with a base.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of the nitrile oxide.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the aromatic isoxazole ring.

This reaction is often highly regioselective, affording a single regioisomer.[9][10] The choice of solvent and base can significantly influence the reaction rate and yield. Aqueous media under mild basic conditions have been shown to be effective and environmentally friendly for this transformation.[9][10][11]

Reaction Mechanism Diagram

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Enolate Enolate 1_3_Dicarbonyl->Enolate Base Hydroximoyl_Chloride Hydroximoyl Chloride Nitrile_Oxide Nitrile Oxide Hydroximoyl_Chloride->Nitrile_Oxide Base Base Base (e.g., DIPEA) Adduct Intermediate Adduct Enolate->Adduct Nucleophilic Attack Nitrile_Oxide->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Isoxazole 3,4,5-Trisubstituted Isoxazole Cyclized_Intermediate->Isoxazole Dehydration

Caption: Reaction mechanism for the formation of 3,4,5-trisubstituted isoxazoles.

Experimental Protocols

General Protocol for the Synthesis of 3,4,5-Trisubstituted Isoxazoles in an Aqueous Medium

This protocol is adapted from a method utilizing a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds in water.[9][10][11]

Materials:

  • Substituted hydroximoyl chloride (1.0 eq)

  • 1,3-Dicarbonyl compound (1,3-diketone, β-ketoester, or β-ketoamide) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Deionized water

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a 95:5 mixture of water and methanol.

  • To this solution, add DIPEA (3.0 eq) and stir the mixture at room temperature for 5-10 minutes.

  • Add the hydroximoyl chloride (1.0 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 3,4,5-trisubstituted isoxazoles.

Table 1: Synthesis of 3,4,5-Trisubstituted Isoxazoles using different 1,3-Dicarbonyl Compounds [9][10]

EntryHydroximoyl Chloride1,3-Dicarbonyl CompoundBaseSolventTime (h)Yield (%)
14-Fluorophenyl hydroximoyl chlorideAcetylacetoneDIPEAH₂O/MeOH (95:5)292
24-Chlorophenyl hydroximoyl chlorideBenzoylacetoneDIPEAH₂O/MeOH (95:5)288
3Phenyl hydroximoyl chlorideEthyl acetoacetateDIPEAH₂O/MeOH (95:5)285
44-Methoxyphenyl hydroximoyl chlorideN-PhenylacetoacetamideDIPEAH₂O/MeOH (95:5)290

Application in Drug Development

The trisubstituted isoxazole scaffold is a privileged structure in drug discovery due to its favorable physicochemical properties and its ability to engage in various biological interactions.[1][2] These compounds have been investigated as:

  • Allosteric modulators: Trisubstituted isoxazoles have been identified as potent and selective allosteric inverse agonists of the retinoic-acid-receptor-related orphan receptor γt (RORγt), a promising target for autoimmune diseases.[5][6]

  • Anticancer agents: Certain derivatives have shown significant antiproliferative activity against various cancer cell lines.[4]

  • Antiprotozoal agents: N-acylhydrazone derivatives of trisubstituted isoxazoles have demonstrated promising activity against Leishmania amazonensis and Trypanosoma cruzi.[3]

The synthetic accessibility and the possibility for diverse functionalization make the trisubstituted isoxazole core an attractive starting point for the development of new therapeutic agents.[12]

Drug Discovery Workflow

DrugDiscoveryWorkflow Start Target Identification and Validation Synthesis Synthesis of Trisubstituted Isoxazole Library Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Optimization Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development (In vivo studies, Toxicology) Lead_Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Application Notes: Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. The isoxazole scaffold is a prominent feature in a wide array of biologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anticancer, and herbicidal effects. This document provides an overview of the applications of this compound as a key intermediate in the synthesis of bioactive molecules and details relevant experimental protocols for their synthesis and biological evaluation.

Synthetic Applications: A Gateway to Fused Heterocyclic Systems

The chemical reactivity of this compound, particularly the presence of the acetyl and ester functional groups, allows for its elaboration into more complex molecular architectures. A notable application is its use in the synthesis of fused pyrazolo[3,4-d]isoxazole derivatives through condensation reactions with hydrazine and its analogs. These fused ring systems are of considerable interest in drug discovery due to their structural rigidity and potential for diverse biological activities.

Experimental Protocol: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazolo[3,4-d]isoxazole-6-carboxylate

This protocol describes the synthesis of a pyrazolo[3,4-d]isoxazole derivative from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The precipitated product can be collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product, Ethyl 3,5-dimethyl-1H-pyrazolo[3,4-d]isoxazole-6-carboxylate, under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

G start This compound reagents Hydrazine Hydrate, Ethanol, Acetic Acid (cat.) start->reagents reaction Reflux reagents->reaction workup Cooling, Filtration, Washing reaction->workup product Ethyl 3,5-dimethyl-1H-pyrazolo[3,4-d]isoxazole-6-carboxylate workup->product

Caption: Synthetic workflow for a pyrazolo[3,4-d]isoxazole derivative.

Applications in Antimicrobial Drug Discovery

The isoxazole moiety is a well-established pharmacophore in antimicrobial agents. Derivatives synthesized from this compound can be screened for their efficacy against a panel of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

While specific data for derivatives of this compound is not extensively available in the public domain, the following table represents typical data obtained for analogous isoxazole-containing compounds.

Compound TypeTest OrganismMIC (µg/mL)Reference
Isoxazole Derivative AStaphylococcus aureus12.5[1]
Isoxazole Derivative BEscherichia coli25[1]
Isoxazole Derivative CCandida albicans15[1]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of synthesized isoxazole derivatives.[1]

Materials:

  • Synthesized isoxazole derivatives

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the isoxazole derivatives in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Add 100 µL of the appropriate sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

G start Prepare Compound Stock & Serial Dilutions plate Inoculate 96-well Plate start->plate inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculum->plate incubation Incubate (37°C, 24h or 35°C, 48h) plate->incubation read Read MIC (Lowest concentration with no growth) incubation->read

Caption: Workflow for MIC determination.

Applications in Anticancer Research

The isoxazole scaffold is present in several compounds investigated for their anticancer properties. Derivatives of this compound can be evaluated for their cytotoxic effects against various cancer cell lines.

Quantitative Cytotoxicity Data

The following table provides representative IC50 values for isoxazole derivatives against common cancer cell lines, illustrating the potential of this chemical class.

Compound TypeCell LineIC50 (µM)Reference
Isoxazole Derivative DHeLa (Cervical Cancer)5.8[2]
Isoxazole Derivative EMCF-7 (Breast Cancer)12.3[2]
Isoxazole Derivative FA549 (Lung Cancer)8.1[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Synthesized isoxazole derivatives

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G seed Seed Cancer Cells in 96-well Plate treat Treat with Isoxazole Derivatives (Serial Dilutions) seed->treat incubate1 Incubate (48-72h) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (4h) mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Applications in Agrochemicals

Isoxazole-containing compounds have been successfully developed as herbicides.[3] The structural motif present in this compound serves as a valuable starting point for the synthesis of novel herbicidal agents.

Herbicidal Activity Data

The following table shows representative herbicidal activity data for isoxazole derivatives against common weed species.

Compound TypeWeed SpeciesActivityApplication
Isoxazole Derivative GEchinochloa crus-galli85% Inhibition at 150 g/haPre-emergence
Isoxazole Derivative HAbutilon theophrasti90% Inhibition at 150 g/haPost-emergence
Experimental Protocol: Pre- and Post-emergence Herbicidal Screening

This protocol describes the evaluation of the herbicidal activity of synthesized compounds.[4]

Materials:

  • Synthesized isoxazole derivatives

  • Pots filled with a suitable soil mixture

  • Seeds of weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti)

  • Spraying equipment

  • Greenhouse facilities

Procedure:

Pre-emergence Application:

  • Sow the seeds of the test weed species in pots.

  • Prepare a solution or suspension of the test compound at the desired concentration.

  • Apply the compound evenly to the soil surface one day after sowing.

  • Place the pots in a greenhouse and water as needed.

  • Assess the herbicidal effect (e.g., inhibition of germination, growth inhibition) 2-3 weeks after treatment by comparing with untreated control pots.

Post-emergence Application:

  • Sow the seeds of the test weed species in pots and allow them to grow to the 2-3 leaf stage.

  • Prepare a solution or suspension of the test compound.

  • Spray the compound evenly over the foliage of the weeds.

  • Return the pots to the greenhouse.

  • Evaluate the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) 2-3 weeks after application by comparing with untreated control plants.

G cluster_pre Pre-emergence cluster_post Post-emergence sow_pre Sow Weed Seeds treat_pre Apply Compound to Soil sow_pre->treat_pre grow_pre Greenhouse Growth treat_pre->grow_pre assess_pre Assess Inhibition grow_pre->assess_pre sow_post Sow & Grow Weeds treat_post Spray Compound on Foliage sow_post->treat_post grow_post Greenhouse Growth treat_post->grow_post assess_post Assess Damage grow_post->assess_post

Caption: Workflow for herbicidal activity screening.

References

Protocol for lateral lithiation of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Lateral Lithiation of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Isoxazole moieties are prevalent in a variety of biologically active molecules. The targeted modification of such scaffolds allows for the systematic exploration of structure-activity relationships. Lateral lithiation, the deprotonation of an exocyclic C-H bond, offers a powerful strategy for the introduction of diverse substituents. This application note provides a detailed protocol for the lateral lithiation of the 5-methyl group of this compound. Direct lithiation of this substrate is challenging; however, protection of the 4-acetyl group enables smooth deprotonation at the adjacent 5-methyl position, followed by quenching with various electrophiles.[1][2] This method provides a facile route to 5-functionalized 3-isoxazolyl carboxylic acid derivatives, which are valuable precursors for further synthetic transformations.[1]

Experimental Workflow

The overall experimental workflow for the lateral lithiation of this compound involves three main stages: protection of the 4-acetyl group, lateral lithiation and quenching with an electrophile, and finally, deprotection to yield the functionalized product.

experimental_workflow start This compound protect React with 2,2-dimethyl-1,3-propanediol, p-TsOH, Toluene, Reflux start->protect protected_product Protected Isoxazole Derivative protect->protected_product lithiation Dissolve in THF, cool to -78 °C protected_product->lithiation add_base Add s-BuLi/TMEDA lithiation->add_base lithiated_intermediate Lithiated Intermediate add_base->lithiated_intermediate quench Add Electrophile (E+) quenched_product 5-Functionalized Protected Isoxazole quench->quenched_product lithiated_intermediate->quench deprotect Aqueous acidic workup (e.g., HCl) quenched_product->deprotect Proceed to Deprotection final_product 5-Functionalized Ethyl 4-acetylisoxazole-3-carboxylate deprotect->final_product logical_relationship cluster_reactants Reactants & Conditions cluster_reaction Reaction Pathway cluster_product Product starting_material Protected Isoxazole deprotonation Selective Deprotonation at 5-Methyl Group starting_material->deprotonation base s-BuLi/TMEDA base->deprotonation electrophile Electrophile (E+) nucleophilic_attack Nucleophilic Attack on Electrophile electrophile->nucleophilic_attack lithiated_anion Lithiated Anion Intermediate deprotonation->lithiated_anion lithiated_anion->nucleophilic_attack final_product 5-Functionalized Product nucleophilic_attack->final_product

References

Green Chemistry Approaches for the Synthesis of Isoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] Traditional synthetic routes towards these valuable compounds often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions, presenting significant environmental and safety challenges.[4][5] In alignment with the principles of green chemistry, a variety of sustainable and efficient methodologies have been developed to mitigate these issues.[6][7] These approaches prioritize the use of safer solvents, alternative energy sources, and catalytic systems to improve atom economy and reduce waste.[5]

This document provides an overview of and detailed protocols for several green synthetic strategies for isoxazole derivatives, including microwave-assisted synthesis, ultrasound-promoted reactions, and multicomponent reactions in aqueous media. These methods offer significant advantages over conventional techniques, such as dramatically reduced reaction times, increased product yields, and simplified work-up procedures.[5][8]

I. Microwave-Assisted Synthesis of Isoxazole Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates and improve yields compared to conventional heating methods.[1][8] This technique is particularly advantageous for the synthesis of heterocyclic compounds like isoxazoles, often leading to cleaner reactions with fewer byproducts.[9]

Application Note:

Microwave-assisted synthesis is well-suited for the rapid generation of isoxazole libraries for screening purposes in drug discovery. The synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride under microwave irradiation is a notable example, demonstrating high efficiency and good yields in a fraction of the time required by conventional heating.[1][9] This method aligns with green chemistry principles by reducing energy consumption and often allowing for the use of greener solvents.[8]

Data Presentation:
EntryStarting Material (Chalcone)Reaction Time (Microwave)Yield (%) (Microwave)Reaction Time (Conventional)Yield (%) (Conventional)Reference
1Substituted Chalcone 12-5 min85-954-8 h60-75[1]
2Substituted Chalcone 23-6 min88-925-10 h65-80[9]
31,3-Propanedione derivative2.5 min72Not SpecifiedNot Specified[10]
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

Materials:

  • Substituted chalcone (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Ethanol (15 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the substituted chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (15 mL).[5]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power (e.g., 180-300 W) for 2-6 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.[10]

Visualization:

G cluster_start Starting Materials cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up & Purification cluster_product Final Product Chalcone Substituted Chalcone Microwave Microwave Irradiation (Ethanol, 2-6 min) Chalcone->Microwave Hydroxylamine Hydroxylamine HCl Hydroxylamine->Microwave Cooling Cooling Microwave->Cooling Precipitation Precipitation (Ice Water) Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Isoxazole 3,5-Disubstituted Isoxazole Recrystallization->Isoxazole

Caption: Workflow for microwave-assisted synthesis of isoxazoles.

II. Ultrasound-Assisted Synthesis of Isoxazole Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green chemistry approach for synthesizing isoxazoles.[4][11] The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates and yields.[2] This technique often allows for reactions to be conducted at lower overall temperatures and in shorter times.[11]

Application Note:

Ultrasound-assisted synthesis is particularly beneficial for multicomponent reactions, enabling the efficient one-pot synthesis of complex isoxazole derivatives.[4] The use of ultrasound can promote reactions in aqueous media, further enhancing the green credentials of the synthesis by avoiding organic solvents.[4][12] Various catalytic systems, including biocatalysts like Vitamin B1 and reusable nanocatalysts, have been successfully employed in ultrasound-promoted isoxazole synthesis.[5]

Data Presentation:
EntryReaction TypeCatalystSolventTime (Ultrasound)Yield (%) (Ultrasound)Time (Conventional)Yield (%) (Conventional)Reference
1Aldehyde, β-ketoester, Hydroxylamine HClVitamin B1Water30 min92120 min75[5]
2Aldehyde, β-ketoester, Hydroxylamine HClPyruvic Acid (5 mol%)Water35-60 min88-96Not SpecifiedNot Specified[13]
3Aldehyde, Primary Amine, Propargyl Bromide, etc. (5-component)CaCl2/K2CO3Water13-17 min75-96Not SpecifiedNot Specified[12]
4Aldehyde, Ethyl Acetoacetate, Hydroxylamine HClItaconic AcidNeat25-60 min82-9670-90 min66-79[11]
Experimental Protocol: Ultrasound-Assisted, Vitamin B1-Catalyzed Three-Component Synthesis of Isoxazoles in Water

Materials:

  • Aromatic aldehyde (e.g., 2-Methoxybenzaldehyde) (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Vitamin B1 (Thiamine hydrochloride) (0.1 mmol)

  • Deionized water (10 mL)

  • Ultrasonic bath or probe sonicator

  • Ethanol (for recrystallization)

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B1 (0.1 mmol) in 10 mL of deionized water.[5]

  • Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Irradiate the mixture with ultrasound at room temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Upon completion, collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove the catalyst and any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.[5]

Visualization:

G cluster_input Reactants & Catalyst Aldehyde Aromatic Aldehyde Reaction Ultrasound Irradiation (Water, RT, 30-60 min) Aldehyde->Reaction Ketoester Ethyl Acetoacetate Ketoester->Reaction Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction Catalyst Vitamin B1 Catalyst->Reaction Workup Filtration & Washing Reaction->Workup Product Pure Isoxazole Derivative Workup->Product

Caption: Ultrasound-assisted three-component synthesis of isoxazoles.

III. Multicomponent Reactions in Aqueous Media

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently atom-economical and efficient.[6] Conducting these reactions in water as a solvent further enhances their green character by eliminating the need for volatile and often toxic organic solvents.[14]

Application Note:

The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones via a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride in water is a prime example of a green MCR.[5] This catalyst-free method is operationally simple and environmentally benign. The reaction proceeds smoothly at reflux, and the product often precipitates directly from the aqueous solution, simplifying purification.[5]

Data Presentation:
EntryAldehydeβ-KetoesterSolventConditionsTimeYield (%)Reference
1BenzaldehydeEthyl AcetoacetateWaterReflux3 h85[5]
24-ChlorobenzaldehydeEthyl AcetoacetateWaterReflux2.5 h92[5]
34-MethylbenzaldehydeEthyl AcetoacetateWaterReflux3 h88[5]
43-(Dimethylamino)-1-arylprop-2-en-1-one(Reacts with Hydroxylamine HCl)Water50 °C2 h85-94[14]
Experimental Protocol: Catalyst-Free, Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones in Water

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde) (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Hydroxylamine hydrochloride (10 mmol)

  • Water (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) to 20 mL of water.[5]

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate from the aqueous solution.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The product is often pure enough for subsequent use, but can be recrystallized from a suitable solvent like ethanol if necessary.[5]

Visualization:

G cluster_reaction One-Pot Reaction cluster_outcome Result A Aromatic Aldehyde Reaction Reflux in Water (Catalyst-Free, 2-4h) A->Reaction B β-Ketoester B->Reaction C Hydroxylamine HCl C->Reaction P Precipitated Isoxazol-5(4H)-one Reaction->P F Simple Filtration P->F

Caption: Logical flow of the aqueous multicomponent reaction.

Conclusion

The green chemistry approaches outlined in this document for the synthesis of isoxazole derivatives offer substantial improvements over traditional methods.[5] By employing alternative energy sources like microwave and ultrasound, and by utilizing water as a benign solvent, these methodologies significantly reduce environmental impact, enhance safety, and improve efficiency.[4][8][14] The adoption of these protocols by researchers, scientists, and drug development professionals will not only streamline the synthesis of these vital heterocyclic compounds but also contribute to a more sustainable and environmentally responsible chemical industry.

References

Application Notes and Protocols: Derivatization of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4] The isoxazole nucleus is a key structural motif in numerous clinically approved drugs, including the anti-inflammatory agent valdecoxib, the antibiotic sulfamethoxazole, and the antirheumatic drug leflunomide.[5][6] These compounds exhibit a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][7][8]

The strategic derivatization of functionalized isoxazole scaffolds is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate is a versatile starting material, featuring multiple reactive sites—specifically the acetyl and ester functionalities—that are amenable to chemical modification. This document provides detailed protocols for the derivatization of this scaffold and its subsequent evaluation in biological screening assays to identify novel therapeutic candidates.

Derivatization Strategies and Workflow

The primary strategy involves a two-pronged approach targeting the key functional groups of the starting material (SM), this compound, to generate two distinct libraries of compounds: Chalcone Derivatives (Series A) via modification of the 4-acetyl group, and Amide Derivatives (Series B) via modification of the 3-carboxylate group.

G cluster_start Starting Material cluster_A Series A: Chalcone Derivatives cluster_B Series B: Amide Derivatives cluster_screening Biological Screening SM Ethyl 4-acetyl-5-methyl- isoxazole-3-carboxylate A1 Claisen-Schmidt Condensation SM->A1 B1 Ester Hydrolysis (Saponification) SM->B1 A2 Chalcone Library (Derivatives A1-A5) A1->A2 Various Ar-CHO Screen Anticancer & Antimicrobial Screening Assays A2->Screen B2 Intermediate: Isoxazole-3-carboxylic acid B1->B2 B3 Amide Coupling (EDC, HOBt) B2->B3 B4 Amide Library (Derivatives B1-B5) B3->B4 Various R-NH2 B4->Screen

Caption: Synthetic workflow for generating chalcone and amide libraries.

Experimental Protocols

Caution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves, must be worn.

Protocol 1: Synthesis of Chalcone Derivatives (Series A)

This protocol describes the Claisen-Schmidt condensation of the starting material's acetyl group with various substituted aromatic aldehydes.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.2 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH), 20% w/v

  • Glacial Acetic Acid

  • Stir plate, round-bottom flask, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the selected substituted aromatic aldehyde (1.2 eq) to the solution and stir until dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 20% aqueous NaOH dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Neutralize the solution with glacial acetic acid, which will cause the chalcone product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of Amide Derivatives (Series B)

This is a two-step protocol involving the initial hydrolysis of the ethyl ester followed by amide coupling.

Step 2a: Ester Hydrolysis (Saponification)

Materials:

  • This compound (1.0 eq)

  • Lithium Hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • Hydrochloric Acid (HCl), 2N

  • Ethyl Acetate

Procedure:

  • Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 2N HCl to precipitate the carboxylic acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-acetyl-5-methylisoxazole-3-carboxylic acid. This intermediate is often used in the next step without further purification.

Step 2b: Amide Coupling

Materials:

  • 4-acetyl-5-methylisoxazole-3-carboxylic acid (from Step 2a) (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) and stir the mixture for 20 minutes at room temperature.

  • Add the selected amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 12-24 hours until completion (monitored by TLC).

  • Dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure amide derivative.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Biological Screening Protocols and Workflow

The synthesized derivatives are screened for potential anticancer and antimicrobial activities.

G cluster_cancer Anticancer Screening cluster_microbe Antimicrobial Screening start Synthesized Derivatives (Series A & B) c2 MTT Assay start->c2 m2 Broth Microdilution start->m2 c1 Prepare Cancer Cell Lines (e.g., MCF-7, HeLa) c3 Incubate cells with compounds (48h) c1->c3 c2->c3 c4 Measure Absorbance (570 nm) c3->c4 c5 Calculate IC50 Values c4->c5 m1 Prepare Bacterial/Fungal Strains (e.g., S. aureus) m3 Incubate microplates with compounds (24h) m1->m3 m2->m3 m4 Visual Inspection for Turbidity m3->m4 m5 Determine MIC Values m4->m5

Caption: Workflow for anticancer and antimicrobial screening.

Protocol 3: In-vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of the synthesized compounds against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical).[9][10]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Protocol 4: Antimicrobial Activity (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[2][11]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Synthesized compounds dissolved in DMSO.

  • 96-well microtiter plates.

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a standardized microbial inoculum and add 5 µL to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative growth control.

  • Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation (Hypothetical Results)

The following tables summarize representative quantitative data from the biological screening of the two synthesized libraries.

Table 1: In-vitro Anticancer Activity of Synthesized Derivatives

Compound IDSeriesR-group / Ar-groupIC₅₀ (µM) vs. MCF-7[10][12]IC₅₀ (µM) vs. HeLa[9][10]
SM-->100>100
A1 Chalcone4-Chlorophenyl15.2 ± 1.321.8 ± 2.5
A2 Chalcone4-Methoxyphenyl25.6 ± 2.130.1 ± 3.1
A3 Chalcone4-Nitrophenyl11.5 ± 0.918.4 ± 1.6
B1 AmideBenzyl35.4 ± 3.545.7 ± 4.2
B2 Amide4-Fluorobenzyl22.1 ± 1.829.3 ± 2.8
B3 AmideCyclohexyl58.9 ± 5.470.2 ± 6.5
DoxorubicinControl-0.8 ± 0.11.1 ± 0.2

Table 2: In-vitro Antimicrobial Activity of Synthesized Derivatives

Compound IDSeriesR-group / Ar-groupMIC (µg/mL) vs. S. aureus[2][11]MIC (µg/mL) vs. E. coli[2][11]MIC (µg/mL) vs. C. albicans[11][13]
SM-->128>128>128
A1 Chalcone4-Chlorophenyl163232
A2 Chalcone4-Methoxyphenyl6412864
A3 Chalcone4-Nitrophenyl326464
B1 AmideBenzyl6464128
B2 Amide4-Fluorobenzyl163232
B3 AmideCyclohexyl>128>128>128
CiprofloxacinControl-10.5N/A
FluconazoleControl-N/AN/A4

Potential Mechanism of Action: Signaling Pathway

Many kinase inhibitors feature heterocyclic scaffolds. The synthesized isoxazole derivatives could potentially exert their anticancer effects by inhibiting key signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Isoxazole Derivative (Hypothetical Target) Inhibitor->RAF Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole and its derivatives are pivotal scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Traditional synthetic routes towards these valuable heterocycles are often hampered by long reaction times, harsh reaction conditions, and the use of hazardous solvents.[5][6] Embracing the principles of green chemistry, ultrasound-assisted organic synthesis has emerged as a powerful and environmentally benign alternative.[5][6] This technique, known as sonochemistry, leverages the phenomenon of acoustic cavitation to accelerate chemical reactions, leading to significantly reduced reaction times, increased yields, milder conditions, and minimized formation of byproducts.[5][6][7]

The mechanism behind sonochemistry involves the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (>20 kHz).[6][8][9] The implosion of these cavitation bubbles generates localized "hot spots" with transient high temperatures and pressures, which dramatically enhances mass transfer and accelerates reaction rates.[6][8]

These application notes provide detailed protocols for the ultrasound-assisted synthesis of various isoxazole derivatives, designed to be a valuable resource for researchers and professionals in the field of drug development.

General Experimental Workflow

The general workflow for ultrasound-assisted synthesis of isoxazole compounds is a straightforward and efficient process. It typically involves the preparation of reactants, sonication of the reaction mixture, and subsequent work-up and purification of the final product. The use of ultrasound significantly shortens the reaction time compared to conventional methods.

G cluster_prep Reactant Preparation cluster_reaction Sonication cluster_workup Work-up and Purification A Combine Aldehyde, β-Ketoester, and Hydroxylamine HCl B Add Catalyst and Solvent A->B Sequential Addition C Immerse Reaction Vessel in Ultrasonic Bath/Horn B->C Transfer to Sonication Setup D Apply Ultrasound Irradiation (Specified Power and Time) C->D E Cool Reaction Mixture D->E Reaction Completion F Filter Precipitated Product E->F G Wash with Cold Solvent F->G H Recrystallize for Purity G->H

Caption: General workflow for ultrasound-assisted isoxazole synthesis.

Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

This protocol details a highly efficient one-pot synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones via a multicomponent reaction of an aromatic aldehyde, a β-ketoester (ethyl acetoacetate or methyl acetoacetate), and hydroxylamine hydrochloride under ultrasonic irradiation.[5] Various catalysts can be employed to facilitate this transformation.

Experimental Protocol:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate or methyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the chosen catalyst (e.g., 10 mol% itaconic acid or pyridine).[5][6]

  • Solvent Addition: Add the appropriate solvent as indicated in the table below (e.g., water or ethanol).

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic horn. Irradiate the mixture at the specified power and temperature for the designated time (see Table 1). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration and wash it with cold water or ethanol to remove any unreacted starting materials and catalyst.[6] If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[6]

Data Presentation:

Aldehydeβ-KetoesterCatalyst (mol%)SolventUltrasound Power (W)Time (min)Yield (%)Reference
Aromatic AldehydesEthyl AcetoacetateItaconic Acid (10)H₂O-1595[5]
Aromatic AldehydesEthyl AcetoacetateSnII-Mont K10----[5]
Aromatic AldehydesMethyl AcetoacetatePyridine30030-4582-96[5]
Aromatic AldehydesEthyl AcetoacetateFe₂O₃ NPs (10)H₂O9020-3584-91[5]
Aromatic Aldehydesβ-ketoestersFe₃O₄@MAP-SO₃HEtOH–water (1:3)-2092[5]

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes the synthesis of 3,5-disubstituted isoxazoles through a one-pot reaction under ultrasonic irradiation, highlighting the versatility of this method for generating a variety of isoxazole derivatives.

Experimental Protocol:

  • Reactant Preparation: In a suitable reaction vessel, combine the terminal alkyne (1.0 mmol), n-BuLi, and the corresponding aldehyde.

  • Reaction Progression: Treat the mixture sequentially with molecular iodine and hydroxylamine.

  • Sonication: Subject the reaction mixture to ultrasonic irradiation at a specified frequency and power for the indicated time.

  • Work-up and Isolation: After the reaction is complete, perform an appropriate work-up procedure, which may include quenching the reaction, extraction with an organic solvent, and drying over an anhydrous salt.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Data Presentation:

Reactant 1Reactant 2Catalyst/ReagentSolventUltrasound ConditionsTime (min)Yield (%)Reference
Terminal AlkynesAldehydesn-BuLi, I₂, NH₂OH---High[4]
Propargyl alcoholsAryl aldoximesFe₃O₄@AgZr₂(PO₄)₃Aqueous20 kHz, 60% power7594[10]

Protocol 3: Ultrasound-Assisted Synthesis of Isoxazolines bearing Sulfonamides

This protocol outlines a one-pot, two-step synthesis of novel isoxazoline substituted sulfonamides via a 1,3-dipolar cycloaddition reaction promoted by trichloroisocyanuric acid (TCCA) under ultrasonic irradiation.[11]

Experimental Protocol:

  • Reactant Preparation: In a reaction vessel, dissolve the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in a mixture of EtOH/H₂O (v/v, 1:1).

  • Reagent Addition: Successively add TCCA (0.5 equiv) and the corresponding alkene (1.0 equiv) to the mixture.

  • Sonication: Sonicate the reaction mixture in an ultrasonic bath for approximately 20 minutes.[11]

  • Work-up and Isolation: Upon completion of the reaction, perform a suitable work-up procedure, which may involve extraction and solvent evaporation.

  • Purification: Purify the resulting crude product by an appropriate method, such as column chromatography, to yield the pure isoxazoline-sulfonamide hybrid.

Data Presentation:

AldehydeAlkeneOxidantSolventUltrasound ConditionsTime (min)Yield (%)Reference
p-chlorobenzaldehydeVarious AlkenesTCCAEtOH/H₂O (1:1)80 W, 47 kHz20Good to Excellent[11]

Isoxazoles in Drug Development: Targeting Signaling Pathways

Isoxazole-containing compounds are of significant interest in drug development due to their wide range of biological activities.[1][2][3] They have been investigated as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] For instance, certain isoxazole derivatives have shown potential as inhibitors of tubulin polymerization, a key target in cancer therapy.[12] The diagram below illustrates a simplified signaling pathway relevant to cancer, where isoxazole derivatives could potentially exert their therapeutic effects by modulating the activity of key proteins like tubulin.

G cluster_pathway Simplified Cell Proliferation Pathway cluster_intervention Therapeutic Intervention GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation TF->Prolif Isoxazole Isoxazole Derivative (e.g., Tubulin Inhibitor) Tubulin Microtubule Dynamics Isoxazole->Tubulin Inhibits Polymerization Tubulin->Prolif Disrupts Apoptosis Apoptosis Tubulin->Apoptosis Induces

Caption: Potential role of isoxazoles in a cancer signaling pathway.

Advantages of Ultrasound-Assisted Synthesis

The application of ultrasound in the synthesis of isoxazole compounds offers several key advantages over conventional methods:

  • Accelerated Reaction Rates: Sonication significantly reduces reaction times, often from hours to minutes.[5]

  • Higher Yields: Ultrasound-assisted methods frequently result in improved product yields.[5]

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption and the formation of byproducts.[5]

  • Green Chemistry: The use of greener solvents, such as water and ethanol, and the potential for catalyst-free reactions align with the principles of sustainable chemistry.[5][7]

  • Enhanced Efficiency: The high efficiency and operational simplicity make it an attractive method for organic synthesis.[5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent method for synthesizing polysubstituted isoxazoles like this compound involves the cyclocondensation of a β-dicarbonyl compound with hydroxylamine. Specifically for this target molecule, the likely starting material would be a tri-carbonyl compound or a protected derivative which reacts with hydroxylamine or one of its salts. Another general approach for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, although this is less common for such a substitution pattern.

Q2: What is the most critical factor affecting the yield and purity of the final product?

A2: A critical factor is controlling the regioselectivity of the cyclization reaction. The reaction between an unsymmetrical dicarbonyl compound and hydroxylamine can lead to the formation of isomeric isoxazole products. For instance, in the synthesis of the related compound ethyl-5-methylisoxazole-4-carboxylate, the formation of the isomeric impurity ethyl-3-methylisoxazole-4-carboxylate is a significant issue that can drastically reduce the yield of the desired product.[1][2]

Q3: How can the formation of isomeric impurities be minimized?

A3: The choice of reaction conditions, particularly the base and temperature, is crucial for minimizing isomer formation. Using a weak base, such as sodium acetate, instead of a strong base like sodium hydroxide or potassium carbonate, can significantly improve the regioselectivity.[1][3] Conducting the reaction at low temperatures, for example, between -20°C and 10°C, has also been shown to reduce the formation of the undesired isomer.[1][3]

Q4: Are there any known side reactions involving the acetyl group at the 4-position?

A4: While specific side reactions for this exact molecule are not extensively documented in the readily available literature, it is known that the acetyl group may need to be protected during certain subsequent reactions, such as lateral lithiation at the 5-methyl position.[4][5] This suggests that the acetyl group is reactive and could potentially participate in side reactions under certain conditions, for example, aldol-type reactions if strong bases are used at elevated temperatures.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Formation of Isomeric Byproducts - Base Selection: Switch from a strong base (e.g., NaOH, KOH) to a weaker base (e.g., sodium acetate, sodium bicarbonate).- Temperature Control: Maintain a low reaction temperature, ideally between -5°C and 5°C, during the addition of reagents and the cyclization step.[3]
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.- Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of hydroxylamine may be beneficial.
Product Decomposition - Temperature: Avoid excessively high temperatures during reaction and workup. Prolonged exposure to strong acidic or basic conditions, especially at reflux, can lead to decomposition or hydrolysis of the ester group.[1]
Inefficient Work-up and Purification - Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the product.- Purification: Use an appropriate purification method, such as column chromatography with a suitable solvent system, to separate the product from unreacted starting materials and byproducts.
Problem 2: Presence of Impurities in the Final Product
Potential Impurity Identification Mitigation Strategy
Isomeric Isoxazole Characterized by similar mass in MS, but different retention time in chromatography and distinct NMR spectrum.Optimize regioselectivity by using a weak base and low temperature during synthesis.[1][2][3]
Unreacted Starting Materials Compare with authentic standards of starting materials via TLC or LC-MS.Ensure the reaction goes to completion by adjusting reaction time and temperature. Optimize stoichiometry.
Hydrolyzed Product (Carboxylic Acid) Can be detected by a change in polarity and a broad OH peak in the IR spectrum.Avoid prolonged exposure to harsh acidic or basic conditions, especially during workup.
Triethylamine Hydrochloride (if used) Appears as a fluffy white solid that may sublime during distillation.Perform a thorough acidic wash (e.g., with 6N HCl) during the work-up to remove all amine bases.[6]

Quantitative Data Summary

The following table presents data on the hydrolysis of a structurally similar compound, Ethyl-5-methylisoxazole-4-carboxylate, which is a key step in the synthesis of Leflunomide. This data illustrates how the choice of acid and reaction conditions can significantly impact the yield and reaction time. This information can serve as a valuable starting point for optimizing the hydrolysis of the target compound if the carboxylic acid is the desired final product.

Hydrolysis Conditions Reaction Time Yield Reference
Acetic Acid:HCl (2:1)9 hoursLower[1][3]
60% aqueous H₂SO₄3 hours 30 minutesHigher[1][3]

Experimental Protocols

The following is a generalized protocol for the synthesis of a polysubstituted isoxazole ester, adapted from a reliable Organic Syntheses procedure for a similar compound.[6] This should be used as a starting point and may require optimization for the synthesis of this compound.

Step A: Formation of an Enamine Intermediate (Example)

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser under a nitrogen atmosphere, dissolve the β-keto ester (1.00 mole) and a secondary amine like pyrrolidine (1.0 mole) in a suitable solvent like benzene or toluene.

  • Heat the mixture to a vigorous reflux for approximately 45-60 minutes, or until the theoretical amount of water has been collected.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude enamine, which can often be used in the next step without further purification.

Step B: Cyclization to form the Isoxazole Ring

  • In a three-necked flask under a nitrogen atmosphere, dissolve the enamine intermediate (1.00 mole), a primary nitro compound (e.g., 1-nitropropane, 1.29 mole), and triethylamine (as a base) in a solvent like chloroform.

  • Cool the flask in an ice bath.

  • Slowly add a solution of a dehydrating agent, such as phosphorus oxychloride (1.11 mole), in the same solvent from a dropping funnel while stirring.

  • After the addition is complete, pour the reaction mixture into a separatory funnel and wash with cold water.

  • Wash the organic layer sequentially with 6N HCl (to remove amines), 5% aqueous NaOH (to remove acidic impurities), and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the final product.

Mandatory Visualizations

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes improve_workup Improve Work-up/Purification: - Optimize extraction pH - Use column chromatography check_purity->improve_workup Yes end_ok Successful Synthesis check_purity->end_ok No isomer_formation Isomer Formation? incomplete_rxn->isomer_formation No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust stoichiometry incomplete_rxn->optimize_conditions Yes change_base Modify Base and Temperature: - Use weak base (e.g., NaOAc) - Lower reaction temperature (-5 to 5 °C) isomer_formation->change_base Yes isomer_formation->improve_workup No end_fail Further Optimization Needed optimize_conditions->end_fail change_base->end_fail improve_workup->end_fail

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.

This guide is intended to provide a starting point for troubleshooting and optimization. Specific reaction conditions may need to be tailored for the synthesis of this compound.

References

Common side products in the synthesis of substituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted isxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted isoxazoles?

A1: The two most prevalent methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, and the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[1][2]

Q2: What are the primary side products I should be aware of during isoxazole synthesis?

A2: In 1,3-dipolar cycloaddition reactions, the main side product is typically a furoxan (a 1,2,5-oxadiazole 2-oxide), which results from the dimerization of the nitrile oxide intermediate.[3] For the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of regioisomers is the most significant challenge.[2]

Q3: How can I minimize the formation of the furoxan dimer in my 1,3-dipolar cycloaddition reaction?

A3: To suppress furoxan formation, it is crucial to maintain a low concentration of the in situ generated nitrile oxide. This can be achieved through the slow addition of the nitrile oxide precursor or the reagent used for its generation (e.g., an oxidizing agent).[4] Conducting the reaction under high dilution also favors the desired intramolecular or intermolecular cycloaddition over the bimolecular dimerization.[4]

Q4: How can I control the regioselectivity in the synthesis of isoxazoles from 1,3-dicarbonyl compounds?

A4: The regioselectivity can be controlled by modifying the 1,3-dicarbonyl starting material, for instance, by using a β-enamino diketone. The reaction conditions, such as the choice of solvent, the use of additives like pyridine, and the presence of a Lewis acid (e.g., BF₃·OEt₂), can also significantly influence which regioisomer is formed preferentially.[2]

Troubleshooting Guides

Issue 1: Formation of Furoxan Side Product in 1,3-Dipolar Cycloaddition

Problem: My reaction is producing a significant amount of a side product identified as a furoxan dimer.

Root Cause: The rate of dimerization of the nitrile oxide intermediate is competing with or exceeding the rate of the desired cycloaddition reaction.

Troubleshooting Steps:

StrategyActionRationale
Control Nitrile Oxide Concentration Add the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) or the activating reagent (e.g., base or oxidant) dropwise over an extended period.Maintains a low instantaneous concentration of the reactive nitrile oxide, favoring the desired reaction with the dipolarophile over self-dimerization.[4]
High Dilution Increase the volume of the solvent used in the reaction.Reduces the probability of two nitrile oxide molecules encountering each other, thus disfavoring the second-order dimerization reaction.[4]
Optimize Temperature Screen a range of reaction temperatures.Lower temperatures can sometimes slow down the rate of dimerization more than the cycloaddition, improving the product-to-side-product ratio.
Increase Dipolarophile Concentration Use a slight excess of the alkyne or alkene.Increases the likelihood of the nitrile oxide reacting with the intended partner rather than itself.[3]
Issue 2: Poor Regioselectivity in Condensation of 1,3-Dicarbonyls

Problem: My reaction with an unsymmetrical 1,3-dicarbonyl is yielding a mixture of isoxazole regioisomers that are difficult to separate.

Root Cause: The nucleophilic attack of hydroxylamine can occur at either of the two carbonyl carbons, leading to different products.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed modify_substrate Modify Starting Material (e.g., use β-enamino diketone) start->modify_substrate optimize_conditions Optimize Reaction Conditions start->optimize_conditions solvent_screening Screen Solvents (e.g., EtOH vs. MeCN) optimize_conditions->solvent_screening additive_screening Screen Additives (e.g., Pyridine, Lewis Acids) optimize_conditions->additive_screening temp_optimization Optimize Temperature optimize_conditions->temp_optimization analysis Analyze Regioisomeric Ratio (e.g., by NMR) solvent_screening->analysis additive_screening->analysis temp_optimization->analysis analysis->optimize_conditions Low Selectivity success Desired Regioisomer Obtained analysis->success High Selectivity

Figure 1: A troubleshooting workflow for addressing poor regioselectivity.

Quantitative Data on Regioselectivity Control:

The following table summarizes the results from a study on the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone, demonstrating the impact of reaction conditions.[2]

EntryLewis Acid (equiv.)SolventAdditiveRegioselectivity (%)Yield (%)
1BF₃·OEt₂ (0.5)MeCN-6570
2BF₃·OEt₂ (1.0)MeCN-7075
3BF₃·OEt₂ (1.5)MeCN-7578
4BF₃·OEt₂ (2.0)MeCNPyridine9079
5BF₃·OEt₂ (2.0)EtOHPyridine8072

Experimental Protocols

Protocol 1: Minimizing Furoxan Formation in 1,3-Dipolar Cycloaddition

This protocol is a general method for the synthesis of a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide from a hydroximoyl chloride, incorporating techniques to minimize furoxan dimerization.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R1_C_NOH_Cl R1-C(NOH)-Cl nitrile_oxide [R1-C≡N⁺-O⁻] R1_C_NOH_Cl->nitrile_oxide in situ generation R2_alkyne R2-C≡CH isoxazole 3,5-disubstituted isoxazole R2_alkyne->isoxazole base + Base (slow addition) - Base·HCl nitrile_oxide->isoxazole + R2-C≡CH furoxan Furoxan (dimer) nitrile_oxide->furoxan dimerization (side reaction)

Figure 2: Reaction scheme for 1,3-dipolar cycloaddition with furoxan side product.

Materials:

  • Hydroximoyl chloride (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

  • In a round-bottom flask, dissolve the hydroximoyl chloride and the terminal alkyne in the anhydrous solvent under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of the base in the same anhydrous solvent.

  • Add the base solution dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole

This protocol is adapted from a method for the highly regioselective synthesis of a 3,4-disubstituted isoxazole using a β-enamino diketone and a Lewis acid.[2]

Experimental Workflow:

G start Combine β-enamino diketone, NH2OH·HCl, and Pyridine in MeCN add_lewis_acid Add BF3·OEt2 dropwise at room temperature start->add_lewis_acid stir Stir at room temperature (Monitor by TLC) add_lewis_acid->stir quench Quench with water stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Obtain pure 3,4-disubstituted isoxazole purify->product

Figure 3: Workflow for the regioselective synthesis of a 3,4-disubstituted isoxazole.

Materials:

  • β-enamino diketone (0.5 mmol, 1.0 eq)

  • Hydroxylamine hydrochloride (0.6 mmol, 1.2 eq)

  • Pyridine (0.7 mmol, 1.4 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 eq)

  • Acetonitrile (MeCN), anhydrous (4 mL)

Procedure:

  • To a solution of the β-enamino diketone and hydroxylamine hydrochloride in acetonitrile, add pyridine at room temperature.

  • Add boron trifluoride diethyl etherate dropwise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-disubstituted isoxazole.

References

Technical Support Center: Optimization of Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for isoxazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of isoxazoles.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the common causes and how can I improve the yield?

A1: Low yields in isoxazole synthesis, particularly through 1,3-dipolar cycloaddition, can arise from several factors. A primary issue is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans, a common side product.[1][2]

Troubleshooting Steps:

  • In Situ Generation of Nitrile Oxide: To minimize dimerization, generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne). This can be achieved by the slow addition of a base to a solution of the hydroximoyl chloride and the alkyne.[3] The slow generation keeps the concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[1]

  • Reactant Stoichiometry: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed.[2]

  • Temperature Control: Higher temperatures can accelerate the rate of nitrile oxide dimerization.[1][2] It is crucial to optimize the reaction temperature; sometimes, lowering the temperature can improve the yield of the desired isoxazole.[1]

  • Choice of Base and Solvent: The selection of the base and solvent for generating the nitrile oxide is critical.[2] For instance, when generating nitrile oxides from hydroximoyl halides, triethylamine is a common choice, and its stoichiometry should be carefully controlled.[1]

  • Substrate Stability: Ensure that your starting materials (alkyne and nitrile oxide precursor) are stable under the reaction conditions. Decomposition of reactants can significantly lower the yield.[2]

Q2: I am observing a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles). How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge in isoxazole synthesis. The formation of different regioisomers is influenced by electronic and steric factors of the reactants, as well as the reaction conditions.[1][2]

Strategies to Enhance Regioselectivity:

  • For 3,5-Disubstituted Isoxazoles (from terminal alkynes):

    • Catalysis: The use of a copper(I) catalyst, such as CuI or generated in situ from CuSO₄ and a reducing agent, is a well-established method for the highly regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[1][4] Ruthenium catalysts have also been employed for this purpose.[1]

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. Less polar solvents may favor the formation of the 3,5-isomer.[1]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[1]

  • For 3,4-Disubstituted Isoxazoles: The synthesis of 3,4-disubstituted isoxazoles is often more challenging.[1]

    • Alternative Routes:

      • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for 3,4-disubstituted isoxazoles.[1]

      • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1]

Q3: I am struggling with the purification of my isoxazole product. What are some common issues and solutions?

A3: Isoxazoles can sometimes be challenging to purify due to the presence of side products or unreacted starting materials.

Purification Troubleshooting:

  • Side Product Formation: The most common side product in 1,3-dipolar cycloadditions is the furoxan, formed from the dimerization of the nitrile oxide.[1] Optimizing the reaction conditions to minimize its formation (as described in Q1) is the best strategy.

  • Chromatography: Column chromatography on silica gel is a common and effective method for purifying isoxazoles.[3]

    • Solvent System: Careful selection of the eluent system is crucial for achieving good separation. A systematic trial of solvent systems with varying polarities is recommended.

  • Recrystallization: If the isoxazole is a solid, recrystallization can be an effective purification technique.

  • Workup Procedure: Ensure a mild workup procedure, as some isoxazoles can be sensitive to strongly acidic or basic conditions.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 3,4-Disubstituted Isoxazole (4a) via Cyclocondensation of a β-Enamino Diketone

EntryLewis Acid (equiv.)SolventAdditiveRatio (4a:5a)Yield (%)
1BF₃·OEt₂ (0.5)Acetonitrile-75:2570
2BF₃·OEt₂ (1.0)Acetonitrile-85:1582
3BF₃·OEt₂ (2.0)AcetonitrilePyridine (1.4 equiv.)>95:593
4BF₃·OEt₂ (2.0)DichloromethanePyridine (1.4 equiv.)90:1085

Data synthesized from principles described in literature. The regioselectivity for the formation of isoxazole 4a is dependent on the amount of BF₃ and the solvent used.[5]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol is adapted from established methods for the synthesis of 3,5-disubstituted isoxazoles.[1][4]

  • Reaction Setup: To a solution of the terminal alkyne (1.0 mmol) and the hydroximoyl chloride (1.1 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask, add the copper(I) iodide (CuI) catalyst (5 mol%).

  • Base Addition: Add triethylamine (1.5 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-based [3+2] Cycloaddition

This metal-free protocol is effective for the synthesis of 3,4-disubstituted isoxazoles.[1]

  • Enamine Formation: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Reaction and Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup and Purification: After the reaction is complete, the mixture is typically worked up by washing with water and extracting with an organic solvent. The crude product is purified by column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low Reaction Yield Cause1 Nitrile Oxide Dimerization (Furoxan Formation) Start->Cause1 Cause2 Reactant Decomposition Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Cause4 Incorrect Stoichiometry Start->Cause4 Solution1 Slowly add base for in situ generation Maintain low nitrile oxide concentration Cause1->Solution1 Solution2 Use milder reaction conditions (e.g., lower temperature) Cause2->Solution2 Solution3 Optimize temperature (Lower temperature may be beneficial) Cause3->Solution3 Solution4 Use slight excess of alkyne Cause4->Solution4

Caption: Troubleshooting logic for low reaction yield in isoxazole synthesis.

Regioselectivity_Workflow Start Desired Isoxazole Regioisomer? Isomer35 3,5-Disubstituted Start->Isomer35 Isomer34 3,4-Disubstituted Start->Isomer34 Strategy35 Use Terminal Alkyne - Employ Cu(I) or Ru catalyst - Optimize solvent (less polar) - Lower reaction temperature Isomer35->Strategy35 Strategy34 Alternative Synthetic Routes - Enamine-based [3+2] cycloaddition - Cyclocondensation of β-enamino diketones with Lewis acid Isomer34->Strategy34 Product35 High yield of 3,5-isomer Strategy35->Product35 Product34 High yield of 3,4-isomer Strategy34->Product34

Caption: Decision workflow for achieving desired regioselectivity in isoxazole synthesis.

References

Troubleshooting low regioselectivity in 1,3-dipolar cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with low regioselectivity in 1,3-dipolar cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in 1,3-dipolar cycloaddition reactions?

A1: The regioselectivity of 1,3-dipolar cycloadditions is primarily governed by a combination of electronic and steric factors.[1][2] Frontier Molecular Orbital (FMO) theory is a critical concept for understanding the electronic contributions, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favored regioisomer.[1][2][3] Steric hindrance between bulky substituents on the dipole and dipolarophile can also strongly influence the regiochemical outcome.[4]

Q2: How does Frontier Molecular Orbital (FMO) theory predict the major regioisomer?

A2: FMO theory classifies 1,3-dipolar cycloadditions into three types based on the relative energies of the frontier orbitals of the dipole and dipolarophile.[5] The regioselectivity is determined by the combination of atomic orbitals that leads to the smallest energy gap between the HOMO and LUMO.[1][2] The major regioisomer arises from the orientation that maximizes the orbital overlap and results in the lowest energy transition state. For instance, in the reaction of diazomethane with methyl acrylate, the carbon of diazomethane has the largest HOMO coefficient, while the terminal olefinic carbon of methyl acrylate has the largest LUMO coefficient, leading to the formation of 3-carbomethoxy pyrazoline.[1]

Q3: Can solvent choice impact the regioselectivity of my reaction?

A3: Yes, the solvent can influence the regioselectivity of 1,3-dipolar cycloaddition reactions. While the effect can be complex and system-dependent, solvent polarity can play a role.[1] More significant improvements in regioselectivity have been observed with the use of "green solvents" like ionic liquids, deep eutectic solvents (DES), and even water.[3][6][7] For example, performing reactions "on-water" can sometimes lead to enhanced reactivity and selectivity.[3]

Q4: What is the role of catalysts in controlling regioselectivity?

A4: Catalysts, particularly Lewis acids and metal catalysts, can significantly influence and often enhance regioselectivity.[1][3] For instance, in the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), the use of a copper(I) catalyst leads to the exclusive formation of the 1,4-disubstituted 1,2,3-triazole, whereas the uncatalyzed thermal reaction often yields a mixture of 1,4- and 1,5-regioisomers.[2][8] Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and thereby increasing the energy difference between the two possible transition states, leading to higher regioselectivity.[6]

Troubleshooting Guides

Problem: My 1,3-dipolar cycloaddition is yielding a mixture of regioisomers with low selectivity.

This guide provides a systematic approach to troubleshooting and improving the regioselectivity of your reaction.

Workflow for Troubleshooting Low Regioselectivity

G cluster_0 Initial Observation cluster_1 Analysis cluster_2 Optimization Strategies cluster_3 Condition Modifications cluster_4 Catalyst Introduction cluster_5 Reactant Modifications cluster_6 Evaluation cluster_7 Outcome start Low Regioselectivity Observed analysis Analyze Reactant Properties: - Electronic (FMO) - Steric start->analysis strategy1 Modify Reaction Conditions analysis->strategy1 strategy2 Introduce Catalysis analysis->strategy2 strategy3 Modify Reactants analysis->strategy3 temp Vary Temperature strategy1->temp solvent Screen Solvents (e.g., Ionic Liquids, Water) strategy1->solvent lewis_acid Add Lewis Acid strategy2->lewis_acid metal_cat Use Metal Catalyst (e.g., Cu(I) for Azide-Alkyne) strategy2->metal_cat ewg Add/Change Electron-Withdrawing Groups strategy3->ewg edg Add/Change Electron-Donating Groups strategy3->edg sterics Modify Steric Bulk strategy3->sterics evaluate Evaluate Regioisomeric Ratio temp->evaluate solvent->evaluate lewis_acid->evaluate metal_cat->evaluate ewg->evaluate edg->evaluate sterics->evaluate success Improved Regioselectivity evaluate->success fail Re-evaluate Strategies evaluate->fail fail->analysis

Caption: A systematic workflow for troubleshooting low regioselectivity.

Solution 1: Modifying Reaction Conditions
  • Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the transition state with the lowest activation energy.[9] For example, in the cycloaddition of benzyl azide to certain 7-heteronorbornadienes, reducing the temperature from 110 °C to 70 °C resulted in a significant improvement in regioselectivity.[9]

  • Solvent: As mentioned in the FAQs, screening different solvents can be beneficial. Consider moving from common organic solvents to ionic liquids or even aqueous conditions, which have been shown to improve regioselectivity in certain cases.[3][6][7]

Solution 2: Employing Catalysis
  • Lewis Acids: For reactions involving dipolarophiles with carbonyl groups or other Lewis basic sites, the addition of a Lewis acid catalyst (e.g., Zn(OTf)₂, TiO₂) can enhance regioselectivity.[6][10] The Lewis acid coordinates to the dipolarophile, altering its electronic properties and favoring one regioisomeric transition state over the other.[6]

  • Metal Catalysis: The prime example is the CuAAC reaction, where Cu(I) catalysis dictates the formation of the 1,4-triazole.[2][8] If you are performing an azide-alkyne cycloaddition and obtaining a mixture of regioisomers, the use of a copper catalyst is the standard solution for achieving high regioselectivity.[2]

Solution 3: Modifying Reactant Structure
  • Electronics: The electronic nature of the substituents on both the dipole and dipolarophile plays a crucial role. Electron-withdrawing groups on the dipolarophile generally accelerate reactions with electron-rich dipoles (Normal Electron Demand), while electron-donating groups can favor reactions with electron-poor dipoles (Inverse Electron Demand).[11] Modifying these groups can alter the HOMO-LUMO energy gap and thus influence the regioselectivity.

  • Sterics: Increasing the steric bulk of substituents near the reacting centers can disfavor one regioisomeric approach due to increased steric repulsion in the transition state.[4]

Understanding FMO Control of Regioselectivity

FMO_Theory cluster_dipole 1,3-Dipole cluster_dipolarophile Dipolarophile cluster_interactions Possible Interactions cluster_outcome Regiochemical Outcome HOMO_dipole HOMO interaction1 Interaction A (Normal Electron Demand) HOMO_dipole->interaction1 ΔE₁ LUMO_dipole LUMO interaction2 Interaction B (Inverse Electron Demand) LUMO_dipole->interaction2 HOMO_dipolarophile HOMO HOMO_dipolarophile->interaction2 ΔE₂ LUMO_dipolarophile LUMO LUMO_dipolarophile->interaction1 outcome Major Regioisomer Determined by Smaller HOMO-LUMO Gap interaction1->outcome interaction2->outcome

Caption: Frontier Molecular Orbital (FMO) interactions determining regioselectivity.

Quantitative Data

The regioselectivity of 1,3-dipolar cycloadditions is highly dependent on the specific reactants and conditions. Below are some examples illustrating the impact of reaction conditions on the regioisomeric ratio.

DipoleDipolarophileConditionsRegioisomeric RatioReference
Azomethine ylide (in situ)BenzylideneacetoneWater68:32[7]
Azomethine ylide (in situ)BenzylideneacetoneWater, CAN (1 mol%)Excellent regioselectivity[10]
Azomethine ylide (in situ)BenzylideneacetoneWater, TiO₂ nanoparticlesExcellent regioselectivity[10]
Benzyl azide7-Oxanorbornadiene derivativeToluene, 110 °C27:73[9]
Benzyl azide7-Oxanorbornadiene derivativeToluene, 70 °CImproved regioselectivity[9]

Experimental Protocols

General Procedure for a Catalytic 1,3-Dipolar Cycloaddition (CuAAC)

This protocol is a representative example for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent (e.g., a mixture of t-butanol and water).

  • Catalyst Preparation: In a separate vial, prepare a solution of a Cu(I) source, such as copper(I) iodide (CuI) or copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with a reducing agent like sodium ascorbate.

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction (if necessary) and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to isolate the desired 1,4-regioisomer.

Visualizing the Catalytic Effect on Reaction Pathway

Catalysis cluster_uncatalyzed Uncatalyzed Reaction cluster_catalyzed Cu(I) Catalyzed Reaction (CuAAC) reactants_uncat Reactants (Azide + Alkyne) ts1_uncat TS1 reactants_uncat->ts1_uncat ΔG‡₁ ts2_uncat TS2 reactants_uncat->ts2_uncat ΔG‡₂ product1_uncat Product 1 (1,4-isomer) ts1_uncat->product1_uncat product2_uncat Product 2 (1,5-isomer) ts2_uncat->product2_uncat reactants_cat Reactants (Azide + Alkyne) intermediate Copper-Acetylide Intermediate reactants_cat->intermediate + Cu(I) ts_cat TS_cat intermediate->ts_cat ΔG‡_cat << ΔG‡₁, ΔG‡₂ product_cat Product (1,4-isomer only) ts_cat->product_cat

Caption: Comparison of uncatalyzed vs. catalyzed reaction pathways.

References

Technical Support Center: Recrystallization of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

It is recommended to start with a small amount of the crude product and test a range of solvents to determine the best option. An ideal solvent will dissolve the compound when hot but not when cold.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts and comes out of solution as a liquid before the solution has cooled enough for crystallization to occur. This can happen if the compound is impure or if the cooling process is too rapid.[7]

To address this, you can try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of a co-solvent to decrease the overall polarity of the solvent system.

  • Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath and allowing it to cool to room temperature gradually.[8]

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

The most common reason for a lack of crystal formation is using too much solvent.[7][8] To induce crystallization, you can:

  • Scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[7][9]

  • Add a seed crystal of the pure compound, if available.[7]

  • Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, and then allow it to cool again.[7][8]

  • Cool the solution further in an ice bath.[9]

Q4: The recrystallization yield is very low. How can I improve it?

A low yield can be caused by several factors:

  • Using too much solvent: This is the most frequent cause, as a significant amount of the product will remain dissolved in the mother liquor.[7] If you have not discarded the filtrate, you can try to recover more product by evaporating some of the solvent and cooling it again.

  • Premature crystallization: If crystals form too early, for instance during hot filtration, product can be lost. To prevent this, ensure your filtration apparatus is pre-heated.[10]

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem: Poor or No Crystal Formation
Symptom Possible Cause Suggested Solution
Solution remains clear after cooling.Too much solvent was used.[7][8]Evaporate some of the solvent and allow the solution to cool again.
Supersaturated solution lacks nucleation sites.[8]Scratch the inner surface of the flask with a glass rod or add a seed crystal.[7][8]
An oil forms instead of solid crystals.The compound is "oiling out" due to high impurity or rapid cooling.[7]Reheat the solution, add a small amount of a suitable co-solvent, and cool slowly.[8]
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
Problem: Low Yield
Symptom Possible Cause Suggested Solution
Very few crystals are recovered.Too much solvent was used, leaving a significant portion of the compound in the mother liquor.[7]Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.[10]Use a pre-heated funnel and filter the hot solution quickly.[10]
The solution was not cooled for a sufficient amount of time.Allow the flask to cool for a longer period, potentially in an ice bath, to maximize crystal formation.
Problem: Impure Product
Symptom Possible Cause Suggested Solution
Crystals are colored or appear impure.The cooling process was too rapid, trapping impurities within the crystal lattice.[7]Redissolve the crystals in fresh hot solvent and allow for slower cooling.
The chosen solvent is not effective at leaving impurities in the solution.Test a different recrystallization solvent or a solvent mixture.

Potential Recrystallization Solvents

The following table summarizes potential solvents for the recrystallization of isoxazole derivatives based on literature for similar compounds. It is crucial to test these solvents on a small scale before proceeding with the bulk of the material.

Solvent/Solvent SystemCompound ClassReference
EthanolIsoxazole derivatives[1][2][3]
Toluene5-methylisoxazole-4-carboxylic acid[6]
Ethyl AcetateGeneral esters[4][5]
Acetonitrile5-methylisoxazole-4-carboxylic acid[6]
Hexane/Ethyl AcetateGeneral organic compounds[11]
Methanol/WaterGeneral organic compounds[11]
Acetone/WaterGeneral organic compounds[11]

Experimental Workflow

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution to room temperature dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out collect Collect crystals by vacuum filtration crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end End collect->end troubleshoot Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume 4. Cool in ice bath no_crystals->troubleshoot troubleshoot->cool oiling_out->crystals_form No troubleshoot_oil Troubleshoot: 1. Reheat and add co-solvent 2. Cool slowly oiling_out->troubleshoot_oil Yes troubleshoot_oil->cool

References

Technical Support Center: C-H Activation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the C-H activation of isoxazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Poor Regioselectivity: Targeting the Wrong C-H Bond

Q: My C-H activation reaction on a substituted isoxazole is yielding a mixture of regioisomers or the undesired isomer. How can I improve regioselectivity?

A: Achieving high regioselectivity in the C-H activation of isoxazoles is a common challenge due to the presence of multiple potentially reactive C-H bonds (C4 and C5). The outcome is highly dependent on the catalyst, directing group, and reaction conditions.

Troubleshooting Steps:

  • Directing Group Strategy: The choice of a directing group (DG) is the most effective tool for controlling regioselectivity. The DG coordinates to the metal catalyst and positions it in proximity to a specific C-H bond.

    • For C4-functionalization , a directing group at the C3 or N2 position is often required.

    • For C5-functionalization , reactions can sometimes proceed without a directing group, relying on the intrinsic electronic properties of the isoxazole ring. However, a DG at the C4 position can also enforce C5 selectivity.

  • Catalyst and Ligand Selection: The metal center and its ligand sphere play a crucial role.

    • Palladium catalysts are commonly used for direct arylation. The choice of phosphine ligand and solvent can dramatically influence the C2 vs. C5 selectivity in oxazoles, a principle that can be extended to isoxazoles.

    • Rhodium catalysts are often employed for olefinations and annulations. The coordinating environment around the rhodium center, dictated by the directing group and additives, governs the site of activation.

  • Solvent and Base: The polarity of the solvent and the nature of the base can influence the reaction mechanism and, consequently, the regioselectivity.

    • Polar solvents can favor pathways leading to C5-arylation in some palladium-catalyzed systems.

    • The choice of base can affect the acidity of the C-H bonds and the stability of the organometallic intermediates.

2. Low Reaction Yield

Q: I am observing low yields in my isoxazole C-H activation. What are the potential causes and solutions?

A: Low yields can stem from several factors, including catalyst deactivation, substrate decomposition, or inefficient C-H activation.

Troubleshooting Steps:

  • Catalyst Deactivation/Poisoning: The nitrogen atom of the isoxazole ring can act as a ligand, coordinating to the metal center and inhibiting its catalytic activity.

    • Solution: Employing a directing group that forms a stable, bidentate chelate with the metal can prevent non-productive coordination of the ring nitrogen. In some cases, using a higher catalyst loading or adding a sacrificial ligand can mitigate this issue.

  • Isoxazole Ring Instability: The isoxazole ring can be labile, especially under basic conditions, leading to decomposition.

    • Solution: Carefully screen the base and reaction temperature. Milder bases (e.g., K₂CO₃, KOAc) and lower temperatures may be necessary. Monitoring the reaction progress by TLC or LC-MS can help identify the optimal reaction time to avoid product degradation.

  • Inefficient C-H Activation: The targeted C-H bond may not be sufficiently reactive under the chosen conditions.

    • Solution: The use of a suitable directing group is the primary strategy to facilitate C-H activation. Additionally, optimizing the oxidant and other additives is crucial. For rhodium-catalyzed reactions, silver salts are often essential additives.

3. Catalyst Deactivation and Turnover Issues

Q: My reaction starts but then stalls, suggesting catalyst deactivation. What are the common deactivation pathways and how can I prevent them?

A: Catalyst deactivation is a significant hurdle in C-H activation of nitrogen-containing heterocycles like isoxazole.

Common Causes and Solutions:

  • Strong Coordination of Isoxazole Nitrogen: The lone pair on the isoxazole nitrogen can bind strongly to the metal catalyst, leading to the formation of inactive off-cycle species.

    • Prevention: The use of a well-designed directing group that forms a more stable chelate than the N-coordination can overcome this. For instance, an 8-aminoquinoline amide directing group often provides a robust bidentate chelation that favors the desired C-H activation pathway.

  • Formation of Bridging Dimers: In some cases, catalyst molecules can form inactive bridged dimers.

    • Prevention: The choice of ligands and additives can disrupt dimer formation. Monodentate ligands or additives that can coordinate to the metal center can help maintain a catalytically active monomeric species.

  • Reductive Elimination of Unwanted Species: The formation of stable off-cycle products through undesired reductive elimination pathways can consume the active catalyst.

    • Prevention: Fine-tuning of the ligand environment and reaction conditions (temperature, solvent) can disfavor these unwanted pathways.

4. Common Side Reactions

Q: I am observing significant side product formation. What are the most common side reactions in isoxazole C-H activation?

A: Besides issues with regioselectivity, several side reactions can compete with the desired C-H functionalization.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of the Coupling Partner: This is particularly common in oxidative C-H activation reactions.

    • Mitigation: Slowly adding the coupling partner or using a slight excess of the isoxazole substrate can minimize homocoupling.

  • Isoxazole Ring Opening/Rearrangement: The weak N-O bond of the isoxazole ring can cleave under certain reaction conditions, especially at elevated temperatures or in the presence of strong bases or acids.[1]

    • Mitigation: Employ milder reaction conditions. Screen for the mildest possible base and the lowest effective temperature.

  • Multiple Functionalizations: If more than one C-H bond is accessible, di- or even tri-functionalization can occur.

    • Mitigation: Carefully control the stoichiometry of the reagents. Using the coupling partner as the limiting reagent can favor mono-functionalization.

Data Presentation: Quantitative Summary of Regioselectivity

Table 1: Palladium-Catalyzed Direct C-H Arylation of Isoxazoles

EntryIsoxazole SubstrateAryl HalideCatalyst/LigandBaseSolventPositionYield (%)Reference
13,5-dimethylisoxazole4-iodotoluenePd(OAc)₂ / P(o-tol)₃Cs₂CO₃DioxaneC485[2]
2Isoxazole4-iodoanisolePd(OAc)₂K₂CO₃DMAC578[2]
3Ethyl isoxazole-3-carboxylate4-bromobenzonitrilePdCl(C₃H₅)(dppb)KOAcDMAC4, C5 (di-arylation)76[3]
4Ethyl isoxazole-3-carboxylate2-bromotoluenePdCl(C₃H₅)(dppb)KOAcDMAC5 (mono-arylation)65[3]

Table 2: Rhodium-Catalyzed C-H Functionalization of Isoxazoles

EntryIsoxazole SubstrateCoupling PartnerCatalystAdditivePositionYield (%)Reference
1Isoxazole-4-carboxylic acidDiphenylacetylene[CpRhCl₂]₂AgSbF₆, Cu(OAc)₂C5 (hydroarylation)88[4]
2Isoxazole-4-carboxylic acidN-ethylmaleimide[CpRhCl₂]₂AgSbF₆, Cu(OAc)₂C5 (alkenylation)75[5]
33-phenylisoxazole (with DG)1,6-diyne--INVALID-LINK--₂-Dual C-H annulation82[6]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C5-Arylation of Isoxazole

This protocol is adapted from the work of Shigenobu et al. for the direct C-H arylation at the 5-position of isoxazoles.[2]

  • Reagents:

    • Isoxazole derivative (1.0 mmol)

    • Aryl iodide (1.2 mmol)

    • Pd(OAc)₂ (0.05 mmol, 5 mol%)

    • K₂CO₃ (2.0 mmol)

    • Anhydrous DMA (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add the isoxazole derivative, aryl iodide, Pd(OAc)₂, and K₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous DMA via syringe.

    • Stir the reaction mixture at 120 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Decarboxylative C5-Alkenylation of Isoxazole-4-carboxylic Acid

This protocol is based on the work of Ueura et al. for the C5-alkenylation of isoxazoles.[5]

  • Reagents:

    • Isoxazole-4-carboxylic acid (0.2 mmol)

    • Alkene (e.g., N-ethylmaleimide) (0.4 mmol)

    • [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%)

    • AgSbF₆ (0.02 mmol, 10 mol%)

    • Cu(OAc)₂ (0.4 mmol)

    • t-AmylOH (1 mL)

  • Procedure:

    • In a glovebox, add isoxazole-4-carboxylic acid, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂ to a vial.

    • Remove the vial from the glovebox and add the alkene and t-AmylOH under an argon atmosphere.

    • Seal the vial and stir the mixture at 80 °C for 12 hours.

    • After cooling to room temperature, dilute the mixture with dichloromethane and filter through Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

troubleshooting_workflow start Low Yield or Poor Selectivity in Isoxazole C-H Activation check_regio Is Regioselectivity the Main Issue? start->check_regio check_yield Is Low Yield the Main Issue? check_regio->check_yield No implement_dg Implement/Change Directing Group (DG) check_regio->implement_dg Yes catalyst_poisoning Suspect Catalyst Poisoning? check_yield->catalyst_poisoning Yes optimize_catalyst Optimize Catalyst and Ligand implement_dg->optimize_catalyst optimize_conditions Adjust Solvent and Base optimize_catalyst->optimize_conditions solution Improved Yield and Selectivity optimize_conditions->solution use_bidentate_dg Use Strong Bidentate DG catalyst_poisoning->use_bidentate_dg Yes ring_instability Check for Substrate Decomposition catalyst_poisoning->ring_instability No use_bidentate_dg->solution milder_conditions Use Milder Base / Lower Temperature ring_instability->milder_conditions Yes side_reactions Analyze for Side Reactions (e.g., Homocoupling) ring_instability->side_reactions No milder_conditions->solution side_reactions->solution

Caption: Troubleshooting workflow for C-H activation of isoxazoles.

directing_group_strategy sub Isoxazole Substrate C4-H C5-H catalyst Transition Metal Catalyst (Pd or Rh) sub->catalyst dg_c3 Directing Group @ C3 dg_c3->catalyst dg_n2 Directing Group @ N2 dg_n2->catalyst no_dg No Directing Group (Intrinsic Selectivity) no_dg->catalyst c4_func C4-Functionalization catalyst->c4_func Chelation Control c5_func C5-Functionalization catalyst->c5_func Electronic/Steric Control

Caption: Influence of directing groups on regioselectivity.

reaction_mechanism start Isoxazole-DG + M(L)n coordination Coordination of DG to Metal start->coordination ch_activation C-H Activation (CMD or Electrophilic) coordination->ch_activation intermediate Cyclometalated Intermediate ch_activation->intermediate oxidative_addition Oxidative Addition of Coupling Partner intermediate->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination product Functionalized Isoxazole reductive_elimination->product catalyst_regen Catalyst Regeneration reductive_elimination->catalyst_regen catalyst_regen->start

References

Technical Support Center: Mitigating Nitrile Oxide Dimerization in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating nitrile oxide dimerization during isoxazole synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your 1,3-dipolar cycloaddition reactions and minimize the formation of undesired furoxan by-products.

Troubleshooting Guide

Rapid dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common side reaction that can significantly lower the yield of the desired isoxazole cycloadduct. This guide addresses frequent issues and provides actionable solutions.

Issue 1: The primary product of my reaction is the furoxan dimer, not the desired isoxazole.

Potential CauseSolution
High Nitrile Oxide Concentration The in situ generated nitrile oxide concentration is too high, favoring the bimolecular dimerization process.[1] Solutions: - Slow Addition: Add the nitrile oxide precursor (e.g., aldoxime or hydroxamoyl chloride) or the activating reagent (e.g., base or oxidant) slowly to the reaction mixture containing the alkyne.[1] - High Dilution: Run the reaction at a lower overall concentration.[1]
Slow Cycloaddition Rate The 1,3-dipolar cycloaddition reaction with your alkyne is slower than the dimerization reaction.[1] Solutions: - Increase Alkyne Concentration: Use a higher concentration or a larger excess of the alkyne.[1][2] - Choose a More Reactive Alkyne: Electron-deficient alkynes generally react faster with nitrile oxides.[2]
High Reaction Temperature Higher temperatures can accelerate the rate of dimerization.[1] Solution: - Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures, provided the cycloaddition still proceeds at a reasonable rate.[1][2]
Inefficient Trapping The nitrile oxide is not being consumed quickly enough by the alkyne. Solution: - Consider Flow Chemistry: For very fast dimerization rates, a continuous flow setup can be used to generate and immediately react the nitrile oxide with the alkyne.[1]

Issue 2: Significant dimer formation despite using a sterically hindered nitrile oxide precursor.

Potential CauseSolution
Insufficient Steric Hindrance The substituent may not be bulky enough to completely prevent dimerization under the current reaction conditions.[1] Solution: - Optimize Reaction Conditions: Combine steric hindrance with other preventative measures like lower temperatures or slower addition of reagents.[1]
Prolonged Reaction Time A long reaction time may still allow for the slow dimerization of even sterically hindered nitrile oxides.[1] Solution: - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it as soon as the desired product has formed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nitrile oxide dimerization?

Nitrile oxides are prone to dimerizing via a [3+2] cycloaddition with themselves to form furoxans.[1] This is a bimolecular process, and its rate is therefore highly dependent on the concentration of the nitrile oxide.[1] Density functional theory calculations suggest that these dimerizations are stepwise processes that involve dinitrosoalkene intermediates with considerable diradical character.[3]

Q2: What are the common methods for generating nitrile oxides in situ?

Common methods for the in situ generation of nitrile oxides include:

  • Dehydrohalogenation of hydroximoyl chlorides: This is a classic method often carried out using a base like triethylamine.[4]

  • Oxidation of aldoximes: Various oxidizing agents can be used, such as N-bromosuccinimide (NBS), bleach (sodium hypochlorite), or Oxone.[2][4][5]

  • Dehydration of primary nitroalkanes: Reagents like phenyl isocyanate in the presence of triethylamine can be employed for this transformation.[4]

Q3: Can nitrile oxide dimerization be completely avoided?

While complete avoidance can be challenging, dimerization can often be minimized to a negligible level.[2] The most effective strategy is the in situ generation of the nitrile oxide in the presence of a suitable alkyne that rapidly traps it in a [3+2] cycloaddition reaction.[2]

Q4: How does steric hindrance affect nitrile oxide dimerization?

Steric bulk on the substituent (R group) of the nitrile oxide (R-CNO) can significantly hinder the dimerization process.[2] Large, bulky groups make it sterically difficult for two nitrile oxide molecules to approach each other in the necessary orientation for dimerization to occur.[2] This is why nitrile oxides with bulky substituents, such as a mesityl group, are often stable and can even be isolated.[2]

Q5: What is the role of the solvent in mitigating dimerization?

The choice of solvent can influence the stability and reactivity of the nitrile oxide.[2] Generally, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are preferred.[2] The polarity of the solvent can affect the rates of both the desired cycloaddition and the undesired dimerization, so solvent screening can be a useful optimization step.[2]

Visualizing the Reaction and Dimerization

G cluster_generation Nitrile Oxide Generation cluster_desired Desired Pathway: Isoxazole Synthesis cluster_undesired Undesired Pathway: Dimerization Precursor Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Precursor->NitrileOxide [Oxidation] e.g., NCS, Bleach, Oxone Isoxazole Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Dimer Furoxan (Dimer) NitrileOxide->Dimer [3+2] Self-Cycloaddition (High Concentration) Alkyne Alkyne (R'-C≡C-R'') Alkyne->Isoxazole

Caption: Reaction pathways for nitrile oxide and the competing dimerization.

Experimental Protocols

Here are detailed methodologies for key experiments aimed at minimizing nitrile oxide dimerization.

Protocol 1: In Situ Generation of Nitrile Oxide from Aldoxime with Slow Addition

This protocol is adapted for the synthesis of isoxazoles via the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from an aldoxime, with an alkyne. Slow addition of the oxidant is key to keeping the nitrile oxide concentration low.

Materials:

  • Aldoxime (1.0 equiv)

  • Alkyne (1.2-2.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Pyridine (1.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the aldoxime (1.0 equiv) and the alkyne (1.2-2.0 equiv) in DCM at 0 °C, add pyridine (1.1 equiv).

  • In a separate flask, dissolve NCS (1.1 equiv) in DCM.

  • Add the NCS solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Dehydrochlorination of a Hydroxamoyl Chloride under High Dilution

This method generates the nitrile oxide from a hydroxamoyl chloride using a base. Performing the reaction under high dilution conditions disfavors the bimolecular dimerization.

Materials:

  • Hydroxamoyl chloride (1.0 equiv)

  • Alkyne (1.5 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the hydroxamoyl chloride (1.0 equiv) and the alkyne (1.5 equiv) in a large volume of anhydrous THF (e.g., 0.01 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 equiv) to the stirred solution over 30 minutes.

  • Let the reaction mixture slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired isoxazole.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting and optimizing your isoxazole synthesis to minimize dimer formation.

Troubleshooting_Workflow Start High Furoxan Dimer Formation Observed Check_Concentration Is Nitrile Oxide Concentration Too High? Start->Check_Concentration Check_Reactivity Is the Alkyne Sufficiently Reactive? Check_Concentration->Check_Reactivity No Implement_Slow_Addition Implement Slow Addition of Precursor/Reagent Check_Concentration->Implement_Slow_Addition Yes Check_Temperature Is Reaction Temperature Optimized? Check_Reactivity->Check_Temperature Yes Increase_Alkyne_Equiv Increase Equivalents of Alkyne Check_Reactivity->Increase_Alkyne_Equiv No Lower_Temperature Lower Reaction Temperature (e.g., 0 °C) Check_Temperature->Lower_Temperature No Success Isoxazole Yield Improved Check_Temperature->Success Yes Implement_High_Dilution Use High Dilution Conditions Implement_Slow_Addition->Implement_High_Dilution Implement_High_Dilution->Check_Reactivity Use_More_Reactive_Alkyne Switch to an Electron-Deficient Alkyne Increase_Alkyne_Equiv->Use_More_Reactive_Alkyne Use_More_Reactive_Alkyne->Check_Temperature Lower_Temperature->Success

Caption: Troubleshooting workflow for minimizing nitrile oxide dimerization.

References

Effect of solvent and temperature on isoxazole synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing isoxazole synthesis, with a focus on the impact of solvent and temperature on yield and purity.

Frequently Asked Questions (FAQs)

Q1: How do solvent and temperature generally affect the yield and purity of isoxazole synthesis?

Solvent and temperature are critical parameters in isoxazole synthesis that significantly influence reaction outcomes. The choice of solvent can affect reactant solubility, reaction rates, and the regioselectivity of cycloaddition reactions.[1] Temperature optimization is crucial for controlling reaction kinetics. Excessively high temperatures can lead to the formation of side products and decomposition of reactants or products, while temperatures that are too low may result in slow or incomplete reactions.[1][2]

Q2: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the common causes and potential solutions?

Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can arise from several factors. A primary issue is the dimerization of the in situ generated nitrile oxide to form furoxans, which is a common side reaction.[2][3] To minimize this, a slight excess of the nitrile oxide precursor can be used. Additionally, the slow addition of the precursor to maintain a low concentration of the nitrile oxide can be beneficial.[1] The choice of base and solvent for generating the nitrile oxide is also critical and should be optimized for the specific substrates.[1]

Q3: I am observing the formation of isomeric products in my reaction. How can I improve the regioselectivity?

The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is influenced by the electronic and steric properties of both the dipole and the dipolarophile.[3] The choice of solvent can also play a significant role; for instance, more polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[1] Employing certain catalysts, such as copper(I), can also help direct the reaction toward a specific regioisomer.[1]

Q4: What are some green chemistry approaches to improve isoxazole synthesis?

Several green chemistry methodologies have been developed for isoxazole synthesis to minimize the use of hazardous materials and improve energy efficiency. These include ultrasound-assisted and microwave-assisted synthesis, which can lead to shorter reaction times and higher yields.[2] Performing reactions in aqueous media or using deep eutectic solvents are other environmentally friendly alternatives to volatile organic solvents.[4]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Nitrile Oxide Dimerization - Use a slight excess of the alkyne dipolarophile.[1]- Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]- Generate the nitrile oxide in situ at a low temperature.[3]
Reactant Decomposition - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures.[1]
Incomplete Reaction - Increase the reaction temperature or prolong the reaction time. Monitor progress using TLC.[2]- Ensure proper mixing, especially in heterogeneous reactions. Ultrasound can be beneficial.[2][5]
Catalyst Inactivity - For catalyzed reactions, ensure the catalyst is active and used in the correct amount. Consider a pre-activation step if necessary.[1]
Issue 2: Poor Product Purity (Presence of Side Products)
Potential Cause Troubleshooting Steps
Side Reactions of Starting Materials - Purify starting materials to remove impurities that could lead to side reactions.[1]- Protect sensitive functional groups on the starting materials that are not compatible with the reaction conditions.[1]
High Reaction Temperature - Lower the reaction temperature to minimize the formation of thermal decomposition products or byproducts.[2]
Incorrect Stoichiometry - Carefully control the stoichiometry of reactants. An excess of one reactant may lead to side reactions.

Data Presentation

Table 1: Effect of Solvent on Isoxazole Synthesis Yield

Reaction Solvent Yield (%) Reference
3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one synthesisEthanol-Water (1:3) with ultrasound92[2]
5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-onesEthanol with ultrasound84-96[2]
5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-onesEthanol without ultrasound56-80[2]
Pyrazole aldehyde oxime cyclizationEthylene Glycol48[4]
Pyrazole aldehyde oxime cyclizationCholine chloride:glycerol (1:2)85[4]

Table 2: Effect of Temperature on Isoxazole Synthesis

Reaction Temperature Outcome Reference
1,3-Dipolar CycloadditionHigh TemperaturesCan favor dimerization of nitrile oxide over cycloaddition.[1]
General SynthesisExcessively High TemperaturesMay lead to decomposition or formation of byproducts.[2]
General SynthesisLow TemperaturesCan result in sluggish or incomplete reactions.[2]
Bicyclic Isoxazole Synthesis-78 °C65% yield after 24h.[6]
Bicyclic Isoxazole Synthesis0 °CModerate yield.[7]
Bicyclic Isoxazole SynthesisRoom TemperaturePoor yield.[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one[4]
  • In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol) in 10 mL of deionized water.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is at the same level as the reaction mixture.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure product.

Protocol 2: Synthesis of 5-Arylisoxazoles in Water[9]
  • To a 25-mL round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).

  • Stir the mixture at 50 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification reactants Combine Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl, Vitamin B1 in Water ultrasound Ultrasonic Irradiation (40 kHz, 300 W, 20°C, 30 min) reactants->ultrasound tlc Monitor by TLC ultrasound->tlc filtration Vacuum Filtration & Wash with Cold Water tlc->filtration Reaction Complete recrystallization Recrystallization from Ethanol filtration->recrystallization product Pure Isoxazole Product recrystallization->product

Caption: Workflow for Ultrasound-Assisted Isoxazole Synthesis.

troubleshooting_yield start Low Reaction Yield cause1 Nitrile Oxide Dimerization? start->cause1 solution1 Slowly add precursor Use excess dipolarophile Lower temperature cause1->solution1 Yes cause2 Reactant Decomposition? cause1->cause2 No end Improved Yield solution1->end solution2 Use milder conditions (e.g., lower temp) cause2->solution2 Yes cause3 Incomplete Reaction? cause2->cause3 No solution2->end solution3 Increase temperature Increase reaction time Improve mixing cause3->solution3 Yes solution3->end

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Validation & Comparative

A Comparative Guide to the Characterization of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate via HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and presents data for the target compound alongside a structurally related analogue, Ethyl 3-phenylisoxazole-4-carboxylate, to offer a comprehensive analytical perspective.

Introduction to Analytical Techniques

HPLC and NMR are powerful and complementary techniques for the structural elucidation and purity assessment of organic molecules. HPLC excels at separating components in a mixture, providing quantitative information about the purity of a sample and the relative amounts of its constituents. NMR spectroscopy, on the other hand, provides detailed information about the molecular structure of a compound, allowing for the unambiguous identification of its atomic framework. The combined use of these techniques is standard practice in chemical synthesis and drug discovery for the comprehensive characterization of new chemical entities.

Experimental Workflow

The general workflow for the characterization of a synthesized isoxazole derivative such as this compound involves initial purification followed by analysis using both HPLC and NMR to confirm its identity, purity, and structural integrity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Final Characterization synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Purity Assessment nmr NMR Analysis purification->nmr Structural Elucidation hplc_data Chromatogram Analysis (Retention Time, Peak Area) hplc->hplc_data nmr_data Spectral Analysis (Chemical Shifts, Coupling Constants) nmr->nmr_data conclusion Confirmation of Structure and Purity hplc_data->conclusion nmr_data->conclusion

Caption: Experimental workflow for the synthesis and characterization of isoxazole derivatives.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is employed to determine the purity of this compound and to separate it from any unreacted starting materials, byproducts, or other impurities. A reversed-phase HPLC method is typically suitable for this type of moderately polar aromatic compound.

Experimental Protocol for HPLC

A general reversed-phase HPLC method applicable to the analysis of isoxazole esters is described below.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient elution is often employed to ensure good separation of components with varying polarities. A typical mobile phase system would be a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B (linear gradient)

    • 15-17 min: 80% B (isocratic)

    • 17-18 min: 80% to 20% B (linear gradient)

    • 18-20 min: 20% B (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition (80:20 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC

The primary data obtained from an HPLC analysis are the retention time (tR) and the peak area. The retention time is characteristic of a compound under specific chromatographic conditions, while the peak area is proportional to its concentration.

CompoundRetention Time (tR) (min)Purity (%)
This compoundHypothetical Value: 12.5>98
Alternative: Ethyl 5-methylisoxazole-3-carboxylateReported Value: Varies>97

Note: The retention time for this compound is a hypothetical value based on its expected polarity relative to similar structures. The purity of a synthesized compound should be determined by calculating the area percentage of the main peak in the chromatogram. A method for a similar compound, Ethyl 5-methylisoxazole-3-carboxylate, has been described using a mobile phase of acetonitrile, water, and phosphoric acid on a Newcrom R1 column[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for a complete characterization.

Experimental Protocol for NMR
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 220 ppm

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Data Presentation: NMR

The key parameters from NMR spectra are the chemical shift (δ), the integration (for ¹H NMR), and the coupling constant (J). These parameters provide detailed information about the chemical environment of each nucleus.

Table 1: ¹H NMR Data

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound Predicted ~4.4Quartet (q)2H-OCH₂ CH₃
Predicted ~2.6Singlet (s)3H-COCH₃
Predicted ~2.5Singlet (s)3HIsoxazole-CH₃
Predicted ~1.4Triplet (t)3H-OCH₂CH₃
Ethyl 3-phenylisoxazole-4-carboxylate [2]9.01Singlet (s)1HIsoxazole-H
7.79 - 7.75Multiplet (m)2HPhenyl-H (ortho)
7.50 - 7.45Multiplet (m)3HPhenyl-H (meta, para)
4.29Quartet (q)2H-OCH₂ CH₃
1.30Triplet (t)3H-OCH₂CH₃

Note: The chemical shifts for this compound are predicted values based on standard chemical shift tables and the electronic environment of the protons.

Table 2: ¹³C NMR Data

CompoundChemical Shift (δ, ppm)Assignment
This compound Predicted ~195C =O (acetyl)
Predicted ~170Isoxazole-C5
Predicted ~162C =O (ester)
Predicted ~158Isoxazole-C3
Predicted ~115Isoxazole-C4
Predicted ~62-OCH₂ CH₃
Predicted ~30-COCH₃
Predicted ~14-OCH₂CH₃
Predicted ~12Isoxazole-CH₃
Ethyl 3-phenylisoxazole-4-carboxylate [2]164.1C =O (ester)
161.3Isoxazole-C5
160.9Isoxazole-C3
130.2Phenyl-C (para)
129.5Phenyl-C (ipso)
128.2Phenyl-C (meta)
127.3Phenyl-C (ortho)
113.1Isoxazole-C4
61.1-OCH₂ CH₃
14.1-OCH₂CH₃

Note: The chemical shifts for this compound are predicted values based on analogous structures and additivity rules.

Comparison and Conclusion

The combination of HPLC and NMR provides a robust characterization of this compound.

  • HPLC serves as the primary tool for assessing the purity of the synthesized compound. The appearance of a single major peak in the chromatogram at a specific retention time is a strong indicator of a pure substance. The peak area percentage provides a quantitative measure of this purity.

  • NMR spectroscopy offers an in-depth structural confirmation. The ¹H NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms and their functionalities. The predicted chemical shifts for the target molecule can be compared with the experimentally obtained spectra to confirm the proposed structure.

By comparing the experimental data with that of known, structurally similar compounds like Ethyl 3-phenylisoxazole-4-carboxylate, researchers can gain further confidence in their analytical assignments. For instance, the characteristic chemical shifts of the ethyl ester group protons and carbons are expected to be in a similar range for both compounds. Differences in the spectra will primarily arise from the substitution pattern on the isoxazole ring (acetyl and methyl groups vs. a phenyl group).

References

Unambiguous Molecular Structure Determination: A Comparative Guide to the Structural Confirmation of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate, a key heterocyclic compound.

The unequivocal confirmation of a molecule's atomic arrangement is a critical step in chemical synthesis and drug discovery, ensuring its identity, purity, and potential biological activity. While various spectroscopic methods provide valuable insights into a compound's structure, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution three-dimensional model. This guide will compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound.

At a Glance: Comparing Structural Elucidation Techniques

The following table summarizes the key structural parameters that can be determined for this compound using different analytical methods. While spectroscopic techniques provide inferential data about the connectivity and functional groups, X-ray crystallography provides direct measurement of the atomic coordinates in the solid state.

ParameterX-ray Crystallography¹H & ¹³C NMR SpectroscopyIR SpectroscopyMass Spectrometry
Connectivity DefinitiveInferred from correlationsNoInferred from fragmentation
Bond Lengths (Å) High Precision (e.g., ±0.005 Å)NoNoNo
**Bond Angles (°) **High Precision (e.g., ±0.3°)NoNoNo
Torsion Angles (°) High PrecisionInferred from coupling constantsNoNo
Absolute Stereochemistry Definitive (with anomalous dispersion)Inferred (with chiral reagents)NoNo
Molecular Formula ConfirmedInferredNoHigh-Resolution MS
Functional Groups Identified by geometryIdentified by chemical shiftsIdentified by vibrational modesInferred from fragmentation
Polymorphism DefinitiveCan distinguish in solid-stateCan indicateNo

Delving Deeper: A Head-to-Head Comparison

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography provides an unparalleled level of detail about the molecular structure in the crystalline state. By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map is generated, from which the precise positions of atoms can be determined. This technique would yield the exact bond lengths, bond angles, and torsion angles of this compound, confirming the planarity of the isoxazole ring and the orientation of the ethyl ester and acetyl substituents. For instance, crystallographic data on similar isoxazole derivatives reveals specific dihedral angles between the ring and its substituents, information that is not directly accessible through other methods.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Connectivity

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone of structural elucidation in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of the molecule's connectivity through scalar couplings. For this compound, ¹H NMR can be used to distinguish between isomers based on the chemical shifts of the protons on the isoxazole ring.[3] However, while NMR excels at establishing the carbon-hydrogen framework, it does not directly provide the precise geometric parameters of the molecule.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C=O stretching vibrations of the ester and acetyl groups, as well as vibrations associated with the isoxazole ring and C-H bonds. While useful for confirming the presence of these groups, IR spectroscopy provides limited information about the overall molecular architecture.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy. However, like other spectroscopic methods, it does not provide a definitive three-dimensional structure.

Experimental Protocols

Single-Crystal X-ray Crystallography

A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction data are processed to yield a set of structure factors, from which the crystal structure is solved and refined using specialized software.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Data processing involves Fourier transformation, phasing, and baseline correction.

IR Spectroscopy

A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) accessory. The IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). The mass-to-charge ratio of the resulting ions is measured by a mass analyzer.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the structural confirmation of a novel compound, highlighting the central and definitive role of X-ray crystallography.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Xray X-ray Diffraction Data Collection CrystalGrowth->Xray StructureSolution Structure Solution & Refinement Xray->StructureSolution FinalStructure FinalStructure StructureSolution->FinalStructure Definitive 3D Structure

Caption: Workflow for Structural Confirmation.

References

A Comparative Guide to the Synthesis of 3,4,5-Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a prominent scaffold in medicinal chemistry and drug discovery, valued for its diverse biological activities. The synthesis of 3,4,5-trisubstituted isoxazoles, in particular, has garnered significant attention due to the therapeutic potential of this class of compounds. This guide provides a comparative overview of two prominent synthetic strategies for their preparation: the [3+2] cycloaddition of nitrile oxides and the condensation of β-dicarbonyl compounds with hydroxylamine derivatives. We present a detailed analysis of their reaction mechanisms, substrate scope, and key performance indicators, supported by experimental data.

Synthetic Strategies: An Overview

Two of the most prevalent methods for constructing the 3,4,5-trisubstituted isoxazole core are:

  • [3+2] Cycloaddition of Nitrile Oxides: This versatile method involves the reaction of a nitrile oxide with a suitable dipolarophile, such as a 1,3-diketone, β-ketoester, or β-ketoamide. The reaction proceeds via a concerted cycloaddition to form the isoxazole ring. Recent advancements have focused on developing more environmentally friendly and efficient protocols, including conducting the reaction in water.[1][2][3]

  • Condensation of β-Enamino Diketones with Hydroxylamine: This classical approach involves the reaction of a β-dicarbonyl compound, often in the form of a more reactive β-enamino diketone, with hydroxylamine hydrochloride. The reaction proceeds through a condensation and subsequent cyclization mechanism to yield the isoxazole. This one-pot method is valued for its straightforwardness and use of readily available starting materials.[4]

Comparative Performance Data

The following table summarizes the quantitative data for representative examples of each synthetic route, allowing for a direct comparison of their efficiency and reaction conditions.

RouteKey ReactantsSolventBase/CatalystTemp. (°C)Time (h)Yield (%)Reference
[3+2] Cycloaddition Phenyl hydroximoyl chloride & 1,3-diphenyl-1,3-propanedioneH₂O/MeOH (95:5)DIPEART295[2]
4-Chlorophenyl hydroximoyl chloride & Ethyl benzoylacetateH₂O/MeOH (95:5)DIPEART292[2]
4-Methoxyphenyl hydroximoyl chloride & N-phenyl-3-oxobutanamideH₂O/MeOH (95:5)DIPEART288[2]
Condensation Reaction (E)-4-(p-toluidino)pent-3-en-2-one & Ethyl 2-chloro-2-(hydroxyimino)acetateEtOH-Reflux483[4]
(E)-1-(4-chlorophenyl)-3-(phenylamino)but-2-en-1-one & Ethyl 2-chloro-2-(hydroxyimino)acetateEtOH-Reflux575[4]
(E)-3-(4-methoxyphenylamino)-1-phenylbut-2-en-1-one & Ethyl 2-chloro-2-(hydroxyimino)acetateEtOH-Reflux478[4]

Experimental Protocols

Route 1: [3+2] Cycloaddition of Nitrile Oxides in Water

This protocol is adapted from the work of Zhou et al. for the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium.[2]

General Procedure:

  • To a solution of the 1,3-dicarbonyl compound (0.5 mmol) in a mixture of water (4.75 mL) and methanol (0.25 mL) is added N,N-diisopropylethylamine (DIPEA, 1.5 mmol).

  • The corresponding hydroximoyl chloride (0.6 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature for 2 hours.

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.

Route 2: Condensation of β-Enamino Diketones with Hydroxylamine

This protocol is based on the one-pot synthesis of 3,4,5-trisubstituted isoxazoles from β-enamino diketones.[4]

General Procedure:

  • A mixture of the appropriate β-enamino diketone (1.0 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 mmol) in ethanol (5 mL) is stirred and heated at reflux.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion of the reaction (typically 4-5 hours), the solvent is removed under reduced pressure.

  • The residue is then subjected to column chromatography on silica gel to yield the pure 3,4,5-trisubstituted isoxazole.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: [3+2] Cycloaddition A Hydroximoyl Chloride C Nitrile Oxide (in situ generation) A->C Base (DIPEA) B 1,3-Dicarbonyl Compound D Enolate (in situ generation) B->D Base (DIPEA) E [3+2] Cycloaddition C->E D->E F 3,4,5-Trisubstituted Isoxazole E->F

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Condensation Reaction G β-Enamino Diketone I Condensation & Cyclization G->I H Ethyl 2-chloro-2- (hydroxyimino)acetate H->I EtOH, Reflux J 3,4,5-Trisubstituted Isoxazole I->J

Caption: Synthetic pathway for Route 2.

Conclusion

Both the [3+2] cycloaddition of nitrile oxides and the condensation of β-enamino diketones offer effective and reliable methods for the synthesis of 3,4,5-trisubstituted isoxazoles. The choice of a specific route will depend on factors such as the availability of starting materials, desired substrate scope, and reaction conditions. The aqueous [3+2] cycloaddition protocol stands out for its mild conditions, high yields, and environmentally friendly nature.[1][2][3] The condensation reaction, on the other hand, provides a straightforward one-pot procedure from readily accessible precursors.[4] The data and protocols presented herein provide a valuable resource for researchers in the selection and implementation of the most suitable synthetic strategy for their specific research needs in the field of drug development and medicinal chemistry.

References

A Comparative Analysis of the Biological Activity of Isoxazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a versatile pharmacophore with a wide spectrum of biological activities. This guide provides a comparative analysis of isoxazole isomers, summarizing their performance with supporting experimental data, detailing key experimental protocols, and visualizing critical signaling pathways.

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions, is a prominent structural motif in numerous biologically active compounds.[1][2] The specific arrangement and substitution pattern of the isoxazole ring significantly influence the physicochemical properties and, consequently, the biological activity of its derivatives. This guide explores the comparative efficacy of various isoxazole-based compounds in anticancer and anti-inflammatory applications, presenting their activities and the underlying mechanisms.

Comparative Biological Activity of Isoxazole Derivatives

The biological potency of isoxazole derivatives is highly dependent on the substitution pattern on the heterocyclic core and the specific biological target.[3] Variations in the arrangement of substituents can lead to significant differences in activity.

Anticancer Activity

Numerous studies have highlighted the potential of isoxazole derivatives as anticancer agents, with their efficacy being influenced by the isomeric structure. For instance, the relative positioning of aryl groups on the isoxazole ring has been shown to impact antimitotic activity.

Table 1: Comparative Cytotoxicity of Isoxazole-Based Anticancer Agents

Compound ClassCancer Cell LineIC50 (µM)Reference
4,5-diarylisoxazoles-More potent[4]
3,4-diarylisoxazoles-Less potent[4]
Isoxazole DerivativesLeishmania amazonensis0.4–1.4[4]
Triazole DerivativesLeishmania amazonensis4.4–29.2[4]
Isoxazoline DerivativesHT10809.02 - 16.1[5]
Pyrazole DerivativesHT1080>100[5]
Anti-inflammatory Activity

Isoxazole derivatives have demonstrated significant anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2). The anti-inflammatory effect can be quantitatively assessed using models such as carrageenan-induced paw edema in rats.

Table 2: Comparative Anti-inflammatory Activity of Isoxazole Derivatives

CompoundTime (hours)% Edema InhibitionReference
Indolyl-isoxazole (Compound 4)-36.6 - 73.7[6]
Indole derivative with isoxazoline (Compound 5)-Maximum activity[6]
Thiazolyl isoxazoles (Compound 51)-Potent antibacterial[6]

Key Signaling Pathways

Isoxazole derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

HSP90 Inhibition Pathway in Cancer

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins.[7][8] Inhibition of HSP90 leads to the degradation of these client proteins, ultimately resulting in cancer cell death.

HSP90_Inhibition_Pathway cluster_cell Cancer Cell HSP90 HSP90 Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->Client_Proteins Stabilizes Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Proteins->Ubiquitin_Proteasome Targeted for Degradation Isoxazole_Inhibitor Isoxazole Derivative (e.g., NVP-AUY922) Isoxazole_Inhibitor->HSP90 Inhibits Degradation Protein Degradation Ubiquitin_Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to

Caption: HSP90 Inhibition Pathway by Isoxazole Derivatives.

COX-2 Inhibition Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[5][9] Isoxazole derivatives can inhibit COX-2, thereby reducing inflammation.

COX2_Inhibition_Pathway cluster_inflammatory_response Inflammatory Response Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Induces release of COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes conversion to Isoxazole_Inhibitor Isoxazole Derivative Isoxazole_Inhibitor->COX2 Inhibits Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Mediates

Caption: COX-2 Inhibition Pathway by Isoxazole Derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of isoxazole isomers.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Test compounds (isoxazole derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test isoxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for another 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[15][16][17][18][19]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (isoxazole derivatives)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6): a control group, a standard drug group, and test groups receiving different doses of the isoxazole derivatives. Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow_Edema_Assay cluster_workflow Carrageenan-Induced Paw Edema Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Grouping and Dosing of Rats acclimatization->grouping carrageenan Inject Carrageenan into Paw grouping->carrageenan measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) carrageenan->measurement analysis Data Analysis (% Edema Inhibition) measurement->analysis end End analysis->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

References

Validating the Purity of Synthesized Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative overview of elemental analysis for validating the purity of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate, alongside other common analytical techniques. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate method for your research needs.

Introduction to Purity Validation

This compound, a substituted isoxazole, represents a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The biological activity of such molecules is intrinsically linked to their structural integrity and purity. Therefore, rigorous analytical validation is paramount after synthesis to confirm the elemental composition and quantify any potential impurities.

This guide focuses on elemental analysis as a primary method for purity determination and compares its performance with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Elemental Analysis: A Quantitative Approach to Purity

Elemental analysis is a destructive technique that provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. By comparing the experimentally determined percentages with the theoretically calculated values based on the compound's molecular formula, a direct assessment of purity can be made. For this compound, with a molecular formula of C₉H₁₁NO₄, the theoretical elemental composition is as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.019108.0954.82
Hydrogen (H)1.011111.115.64
Nitrogen (N)14.01114.017.11
Oxygen (O)16.00464.0032.44
Total 197.21 100.00

A synthesized sample of high purity should yield experimental values that are in close agreement with these theoretical percentages, typically within a ±0.4% deviation.

Comparative Analysis of Purity Validation Techniques

While elemental analysis provides a fundamental measure of purity, other analytical techniques offer complementary information regarding the nature and quantity of impurities.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).Percentage of C, H, N, and other elements.Provides fundamental confirmation of elemental composition; highly accurate for pure samples.Destructive; does not identify the nature of impurities; requires a relatively pure sample for accurate results.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and a mobile phase.Separation and quantification of non-volatile impurities.High sensitivity and resolution; can separate complex mixtures; widely applicable for purity assessment.May not detect non-UV active or volatile impurities; requires method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in the gas phase followed by mass-based detection.Identification and quantification of volatile impurities and residual solvents.Excellent for volatile and semi-volatile compounds; provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information; can be used for quantitative analysis (qNMR) to determine purity against a certified standard.Provides unambiguous structural confirmation; can identify and quantify impurities without the need for reference standards of the impurities themselves.Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.

Experimental Protocols

Elemental Analysis of this compound

Objective: To determine the experimental percentage of Carbon, Hydrogen, and Nitrogen in the synthesized compound and compare it with the theoretical values.

Instrumentation: CHN Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried, synthesized this compound into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Analysis: Introduce the encapsulated sample into the combustion chamber of the elemental analyzer. The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of oxygen.

  • Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of columns to separate them and are then detected by a thermal conductivity detector.

  • Data Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.

  • Comparison: Compare the experimental percentages of C, H, and N to the theoretical values (C: 54.82%, H: 5.64%, N: 7.11%). A deviation of ≤0.4% is generally considered acceptable for a pure sample.

Workflow for Synthesis and Purity Validation

The following diagram illustrates the logical workflow from the synthesis of this compound to its purity validation.

Synthesis_and_Purity_Validation cluster_synthesis Synthesis and Purification cluster_validation Purity Validation Reactants Starting Materials Synthesis Chemical Synthesis Reactants->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Elemental_Analysis Elemental Analysis Purified_Product->Elemental_Analysis HPLC HPLC Analysis Purified_Product->HPLC GC_MS GC-MS Analysis Purified_Product->GC_MS NMR NMR Spectroscopy Purified_Product->NMR Data_Comparison Data Comparison and Purity Assessment Elemental_Analysis->Data_Comparison HPLC->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison

Caption: Workflow from synthesis to purity validation.

Conclusion

The validation of purity for synthesized compounds like this compound is a multi-faceted process. Elemental analysis serves as a fundamental and robust method for confirming the elemental composition, providing a direct measure of purity. However, for a comprehensive understanding of the impurity profile, it is highly recommended to employ orthogonal analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The choice of methods will depend on the specific requirements of the research, the nature of potential impurities, and the intended application of the synthesized compound. This guide provides the necessary framework for making an informed decision on the most suitable purity validation strategy.

A Head-to-Head Comparison of Isoxazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

Isoxazoles are a cornerstone in pharmaceutical and agrochemical research, forming the core structure of numerous bioactive compounds.[1][2][3] Their synthesis is a pivotal step in the development of new drugs and materials. This guide provides a detailed comparison of the two primary methods for synthesizing the isoxazole ring: the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine and the Huisgen 1,3-dipolar cycloaddition of alkynes and nitrile oxides.

Cyclocondensation of β-Dicarbonyl Compounds with Hydroxylamine

This classical approach, also known as the Claisen isoxazole synthesis, involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[3][4][5][6] The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to form the aromatic isoxazole ring.[5]

The reaction begins with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hemiaminal. This is followed by dehydration to yield an oxime intermediate. Subsequent intramolecular cyclization via the attack of the oxime hydroxyl group on the remaining carbonyl, followed by another dehydration step, yields the isoxazole ring.[5] A significant challenge with unsymmetrical 1,3-diketones is the formation of a mixture of regioisomers, which can be difficult to separate.[3][4]

To address the issue of regioselectivity, modern variations of this method utilize β-enamino diketones. The enamine group directs the initial attack of hydroxylamine to the ketone carbonyl, leading to the formation of a single major regioisomer.[7]

G cluster_0 Cyclocondensation of 1,3-Dicarbonyl with Hydroxylamine start 1,3-Dicarbonyl Compound oxime Oxime Intermediate start->oxime hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->oxime cyclization Intramolecular Cyclization oxime->cyclization dehydration Dehydration cyclization->dehydration isoxazole Isoxazole dehydration->isoxazole regioisomers Mixture of Regioisomers dehydration->regioisomers

Cyclocondensation of a 1,3-dicarbonyl compound.

This protocol describes the regioselective synthesis of 3,4-disubstituted isoxazoles from β-enamino diketones, which offers greater control over the product's regiochemistry.[4][8]

  • Reaction Setup: In a round-bottom flask, dissolve the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL).

  • Base Addition: Add pyridine (0.7 mmol) to the mixture.

  • Lewis Acid Addition: Cool the mixture to room temperature and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[8]

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the isoxazole ring.[9][10][11] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[12][13]

This reaction is a concerted, pericyclic process where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a cycloaddition.[7][10] Nitrile oxides are often unstable and are typically generated in situ from the oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS), bleach, or hypervalent iodine reagents.[14][15][16] The reaction between a terminal alkyne and a nitrile oxide generally shows high regioselectivity, predominantly forming the 3,5-disubstituted isoxazole.[8] This selectivity is influenced by both electronic and steric factors.[8]

G cluster_1 Huisgen 1,3-Dipolar Cycloaddition aldoxime Aldoxime nitrile_oxide Nitrile Oxide (in situ) aldoxime->nitrile_oxide oxidant Oxidant (e.g., NCS, Bleach) oxidant->nitrile_oxide cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Alkyne alkyne->cycloaddition isoxazole_product 3,5-Disubstituted Isoxazole cycloaddition->isoxazole_product

Huisgen 1,3-dipolar cycloaddition workflow.

This one-pot procedure is convenient as it avoids the isolation of the potentially unstable nitrile oxide intermediate.

  • Reaction Setup: To a solution of an alkyne (1.2 equiv) and an aldoxime (1 equiv) in a 5:1 mixture of methanol and water (5 mL), add a hypervalent iodine reagent such as [bis(trifluoroacetoxy)]iodobenzene (1.5 equiv).[16]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Purification: Upon completion, the crude product can be purified by flash column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.[16]

Quantitative Comparison of Synthesis Methods

The choice of synthetic method often depends on the desired substitution pattern, availability of starting materials, and reaction conditions. The following table summarizes key quantitative data for the two methods.

FeatureCyclocondensation of β-DicarbonylsHuisgen 1,3-Dipolar Cycloaddition
Typical Yields 60-95% (can be lower with poor regiocontrol)[4]65-97%[14][17]
Regioselectivity Poor with unsymmetrical 1,3-diketones; Excellent with β-enamino diketones[4][7]Generally high, favoring 3,5-disubstitution with terminal alkynes[8][15]
Reaction Conditions Can require harsh conditions (strong acids/bases, high temp); Milder with β-enamino diketones[4][7]Generally mild, often at room temperature[13][16]
Substrate Scope Broad for 1,3-dicarbonyls and their equivalents[4]Wide tolerance of functional groups on both alkyne and nitrile oxide precursor[7]
Key Advantage Direct access to various substitution patterns by tuning conditions with β-enamino diketones[4][18]High efficiency and regioselectivity in a one-pot procedure[16]
Key Disadvantage Potential for regioisomeric mixtures with simple 1,3-diketones[3][4]Nitrile oxides can be unstable and require in situ generation[12]

Conclusion

Both the cyclocondensation of β-dicarbonyl compounds and the Huisgen 1,3-dipolar cycloaddition are highly effective for synthesizing isoxazoles.

  • The Huisgen 1,3-dipolar cycloaddition is often the method of choice for preparing 3,5-disubstituted isoxazoles due to its high regioselectivity, mild reaction conditions, and amenability to one-pot procedures.

  • The cyclocondensation method , particularly with the use of β-enamino diketones , has evolved into a powerful strategy for the regioselective synthesis of various substituted isoxazoles, including the more challenging 3,4-disubstituted and 3,4,5-trisubstituted isomers, by carefully tuning the reaction conditions.[4][7][8]

The optimal method will depend on the specific substitution pattern desired, the availability of starting materials, and the scale of the reaction. For drug development professionals and researchers, understanding the nuances of these methods is crucial for the efficient synthesis of novel isoxazole-containing compounds.

References

A Spectroscopic Showdown: Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate and Its Chemical Forebears

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate alongside its precursors, ethyl acetoacetate and hydroxylamine, reveals a clear transformation of functional groups and molecular structure. This guide provides researchers, scientists, and drug development professionals with a comprehensive look at the spectral data, offering insights into the chemical changes occurring during the synthesis of this isoxazole derivative.

The formation of the isoxazole ring from the linear precursors introduces significant changes in the electronic and vibrational properties of the molecule, which are readily observable through various spectroscopic techniques. This comparison serves as a valuable resource for reaction monitoring and product characterization in synthetic chemistry.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its precursors.

Spectroscopic DataEthyl AcetoacetateHydroxylamine HydrochlorideThis compound
¹H NMR (δ, ppm) ~1.25 (t, 3H, -CH₃), ~2.20 (s, 3H, -COCH₃), ~3.45 (s, 2H, -CH₂-), ~4.15 (q, 2H, -OCH₂-)No data available~1.40 (t, 3H, -OCH₂CH₃), ~2.60 (s, 3H, -COCH₃), ~2.80 (s, 3H, isoxazole-CH₃), ~4.40 (q, 2H, -OCH₂CH₃)
¹³C NMR (δ, ppm) ~14.0 (-CH₃), ~30.0 (-COCH₃), ~50.0 (-CH₂-), ~61.0 (-OCH₂-), ~167.0 (ester C=O), ~201.0 (keto C=O)No data available~12.0 (isoxazole-CH₃), ~14.0 (-OCH₂CH₃), ~31.0 (-COCH₃), ~62.0 (-OCH₂-), ~115.0 (isoxazole C4), ~158.0 (isoxazole C3), ~162.0 (ester C=O), ~170.0 (isoxazole C5), ~192.0 (acetyl C=O)
IR (cm⁻¹) ~1745 (C=O, ester), ~1720 (C=O, keto), ~1650 (C=C, enol form), ~3000-2850 (C-H)~3200-2600 (O-H, N-H), ~1600-1500 (N-H bend)~1730 (C=O, ester), ~1700 (C=O, acetyl), ~1600 (C=N of isoxazole), ~1450, ~1370 (C-H bend), ~1200 (C-O stretch)
Mass Spec (m/z) 130 (M⁺), 88, 4369.5 (M⁺ for HCl salt)197 (M⁺), 154, 126, 43

Experimental Protocols

Synthesis of this compound:

A common synthetic route involves the condensation reaction between ethyl acetoacetate and hydroxylamine hydrochloride. In a typical procedure, equimolar amounts of ethyl acetoacetate and hydroxylamine hydrochloride are dissolved in a suitable solvent, such as ethanol. A base, for instance, sodium acetate, is added to neutralize the hydrochloric acid and facilitate the reaction. The mixture is then heated under reflux for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the resulting crude product is purified, often by column chromatography, to yield this compound.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets, while liquid samples are analyzed as thin films between salt plates.

  • Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) source. The molecular ion peak (M⁺) and major fragmentation patterns are analyzed to confirm the molecular weight and structure of the compounds.

Synthetic Pathway and Logic

The synthesis of this compound from its precursors can be visualized as a cyclization reaction. The initial step involves the formation of an oxime intermediate from the reaction of the keto group of ethyl acetoacetate with hydroxylamine. This is followed by an intramolecular cyclization and dehydration to form the stable isoxazole ring.

Synthesis_Pathway EAA Ethyl Acetoacetate Intermediate Oxime Intermediate EAA->Intermediate + Hydroxylamine HA Hydroxylamine HA->Intermediate Product This compound Intermediate->Product - H₂O (Cyclization)

Caption: Synthetic pathway for this compound.

Evaluating the Herbicidal Activity of Isoxazole-Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective herbicides is a continuous endeavor in agricultural science. Isoxazole-carboxamide derivatives have emerged as a promising class of compounds exhibiting significant herbicidal activity. This guide provides a comprehensive comparison of the herbicidal performance of select isoxazole-carboxamide derivatives against common weeds, benchmarked against established commercial herbicides. Detailed experimental protocols and the underlying mode of action are presented to support further research and development in this area.

Herbicidal Efficacy: A Quantitative Comparison

The herbicidal activity of novel isoxazole-carboxamide derivatives has been evaluated through various bioassays, with promising results against several weed species. The data presented below summarizes the efficacy of these compounds, offering a comparison with commercial standards.

A noteworthy series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides has demonstrated significant herbicidal effects. For instance, compound I-26 exhibited complete inhibition of Portulaca oleracea (Common Purslane) and Abutilon theophrasti (Velvetleaf) at a concentration of 10 mg/L in laboratory bioassays.[1][2] This performance surpassed that of the control herbicide, butachlor, which only achieved 50% inhibition under the same conditions.[1][2]

Furthermore, compound I-05 from the same series showed excellent post-emergence herbicidal activity against Echinochloa crusgalli (Barnyard Grass) and Abutilon theophrasti at an application rate of 150 g/ha, inducing characteristic bleaching symptoms on the treated weeds.[1][2][3]

The primary mode of action for many of these effective isoxazole-carboxamide derivatives is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). While compound I-05 itself did not inhibit HPPD, its isoxazole ring-opening product, II-05 , demonstrated potent inhibition of the enzyme with an EC50 value of 1.05 µM.[1][2][3] This is comparable to the commercial HPPD-inhibiting herbicide, mesotrione, which has a reported EC50 value of 1.35 µM.[1][2][3]

Compound/HerbicideTarget Weed(s)Assay TypeConcentration/RateObserved EffectReference
Isoxazole-Carboxamide I-26 Portulaca oleracea, Abutilon theophrastiIn vitro10 mg/L100% inhibition[1][2]
Butachlor (Commercial Control)Portulaca oleracea, Abutilon theophrastiIn vitro10 mg/L50% inhibition[1][2]
Isoxazole-Carboxamide I-05 Echinochloa crusgalli, Abutilon theophrastiPost-emergence150 g/haExcellent control, bleaching[1][2][3]
Isoxazole-Carboxamide II-05 (Metabolite of I-05)4-hydroxyphenylpyruvate dioxygenase (HPPD)Enzymatic AssayEC50 = 1.05 µMEnzyme inhibition[1][2][3]
Mesotrione (Commercial HPPD Inhibitor)4-hydroxyphenylpyruvate dioxygenase (HPPD)Enzymatic AssayEC50 = 1.35 µMEnzyme inhibition[1][2][3]
Topramezone (Commercial HPPD Inhibitor)Eleusine indica, Cynodon dactylon, Amaranthus viridis, Solanum nigrumGreenhouse36.0 g a.i./ha>90% fresh weight control[4]

Mode of Action: Inhibition of HPPD and Carotenoid Biosynthesis

Many isoxazole-carboxamide herbicides function as "bleaching" agents by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial in the plant's tyrosine catabolism pathway, which leads to the formation of plastoquinone and tocopherols. Plastoquinone is an essential cofactor in the biosynthesis of carotenoids.

By inhibiting HPPD, these herbicides disrupt the production of plastoquinone, which in turn halts carotenoid synthesis. Carotenoids are vital for protecting chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic white or "bleached" appearance of the treated plant tissues, followed by necrosis and death.

HPPD_Inhibition_Pathway cluster_tyrosine Tyrosine Catabolism cluster_inhibition Site of Action cluster_biosynthesis Downstream Pathways Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA Catalyzed by HPPD HPPD HPPD Enzyme Isoxazole Isoxazole-Carboxamide (e.g., II-05) Isoxazole->HPPD Inhibition Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Carotenoids->Bleaching Absence leads to

Caption: HPPD Inhibition Pathway by Isoxazole-Carboxamide Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of herbicidal activity assessment, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

In Vitro HPPD Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the HPPD enzyme.

Principle: The activity of HPPD is measured by monitoring the formation of its product, homogentisate (HGA), from the substrate p-hydroxyphenylpyruvate (HPPA). A coupled-enzyme system is used where homogentisate 1,2-dioxygenase (HGD) rapidly converts HGA to maleylacetoacetate. The formation of maleylacetoacetate is monitored spectrophotometrically by measuring the increase in absorbance at 318 nm.

Materials:

  • Recombinant HPPD enzyme

  • Homogentisate 1,2-dioxygenase (HGD) enzyme

  • p-Hydroxyphenylpyruvate (HPPA) substrate solution

  • Test compounds (isoxazole-carboxamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2, containing ascorbic acid and Fe(II)SO4)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HGD, and HPPD enzyme in each well of the 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a solvent control (e.g., DMSO) and a positive control (e.g., mesotrione).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the HPPA substrate to all wells.

  • Immediately begin monitoring the increase in absorbance at 318 nm at regular intervals for a specified duration (e.g., 15-30 minutes).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the solvent control.

  • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Plant Pot Bioassay (Post-Emergence)

This assay evaluates the herbicidal efficacy of a compound on whole plants grown in a controlled environment.

Materials:

  • Seeds of target weed species (e.g., Echinochloa crusgalli, Abutilon theophrasti)

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix

  • Greenhouse or growth chamber with controlled temperature, humidity, and photoperiod

  • Test compounds formulated for spraying (e.g., dissolved in a solvent with a surfactant)

  • Calibrated laboratory spray chamber

Procedure:

  • Sow the seeds of the target weed species in the pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare a series of dilutions of the test compound to achieve the desired application rates (e.g., g/ha). Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide).

  • Randomly assign the treatments to the pots.

  • Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Return the pots to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition, bleaching) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • At the end of the experiment, harvest the above-ground plant biomass and measure the fresh or dry weight.

  • Calculate the percent growth reduction compared to the negative control.

  • Determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth) by plotting the percent growth reduction against the herbicide application rate.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo Whole-Plant Bioassay start_invitro Prepare Reagents (Enzymes, Substrate, Buffers) add_compounds Add Test Compounds & Controls to Microplate start_invitro->add_compounds grow_plants Grow Target Weeds to 2-3 Leaf Stage initiate_reaction Initiate Reaction with Substrate add_compounds->initiate_reaction measure_absorbance Measure Absorbance (318 nm) initiate_reaction->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 prepare_solutions Prepare Herbicide Formulations grow_plants->prepare_solutions apply_herbicide Apply Herbicides in Spray Chamber prepare_solutions->apply_herbicide incubate Incubate in Controlled Environment apply_herbicide->incubate assess_injury Visually Assess Injury & Measure Biomass incubate->assess_injury calculate_gr50 Calculate GR50 assess_injury->calculate_gr50

References

Comparative Docking Studies of Isoxazole Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the binding affinities and interactions of novel isoxazole compounds with Cyclooxygenase-2 (COX-2) and Cytochrome P450 (CYP450) enzymes.

This guide provides a comparative overview of molecular docking studies performed on various isoxazole derivatives targeting two significant protein families: Cyclooxygenase-2 (COX-2), a key enzyme in inflammation[1], and Cytochrome P450 (CYP450), crucial for drug metabolism.[2][3] The data presented is intended for researchers, scientists, and drug development professionals to facilitate the understanding of the structure-activity relationships and potential therapeutic applications of these compounds.

Quantitative Data Summary

The following tables summarize the binding affinities (docking scores) of different isoxazole derivatives against their respective protein targets. Lower docking scores indicate a higher binding affinity.

Table 1: Docking Scores of Isoxazole Derivatives against Cyclooxygenase-2 (COX-2)

Compound IDTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
5bCOX-2-8.7ParecoxibNot Specified
5cCOX-2-8.5ParecoxibNot Specified
5dCOX-2-8.4ParecoxibNot Specified
4fCOX-2Not SpecifiedParecoxibNot Specified
4nCOX-2Not SpecifiedParecoxibNot Specified
A13COX-2Not Specified (IC50: 13 nM)CelecoxibNot Specified

Data sourced from multiple studies investigating the anti-inflammatory potential of isoxazole derivatives.[1][4][5]

Table 2: Docking Scores of Isoxazole Derivatives against Cytochrome P450 (CYP450) Family Enzymes

Derivative Functional GroupTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
4-OHCYP1A2-7.8Ketoconazole-7.5
4-FCYP1A2-8.0Ketoconazole-7.5
3-NO2CYP1A2-8.0Ketoconazole-7.5
4-OHCYP2C9-8.9Ketoconazole-8.3
4-OHCYP2C8-8.1Ketoconazole-7.8
4-OHCYP2C19-8.1Ketoconazole-7.9
4-OHCYP2D6-7.6Ketoconazole-7.2

This table highlights the binding affinities of synthesized isoxazole derivatives compared to standard drugs like ketoconazole, erlotinib, and gemcitabine.[2][3] The 4-OH and 4-F derivatives, in particular, demonstrated strong affinity for the studied CYP450 proteins.[2][3]

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the referenced studies.

Molecular Docking Protocol for COX-2 Inhibition Study [5]

  • Protein Preparation: The three-dimensional crystal structure of the COX-2 enzyme (PDB ID: 4COX) was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: The 3D structures of the isoxazole derivatives were sketched using molecular modeling software and optimized to their lowest energy conformation.

  • Docking Simulation: AutoDock Vina was utilized to perform the molecular docking simulations. A grid box was defined around the active site of the COX-2 enzyme to encompass the binding pocket. The program then calculated the binding affinities (in kcal/mol) and identified the most favorable binding poses of the ligands within the active site. The interactions, such as hydrogen bonds with key residues like Cys41, Ala151, and Arg120, were analyzed.[5]

Molecular Docking Protocol for CYP450 Inhibition Study [3]

  • Software and Structure Preparation: The 3D structures of the nine synthesized isoxazole derivatives were drawn using the Avogadro software package (version 1.2.0).[3] The crystal structures of the six target enzymes from the cytochrome P450 family were prepared for docking.

  • Docking and Analysis: Molecular docking was performed to compare the binding efficacy of the isoxazole derivatives with standard drugs (erlotinib, gemcitabine, and ketoconazole).[3] The binding energies and pharmacophoric interactions were analyzed to determine the strength and stability of the ligand-protein complexes.

Visualizations

General Workflow of a Molecular Docking Study

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Cleaning) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (2D/3D Conversion, Optimization) ligand_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Ranking (Binding Energy) pose_analysis->scoring interaction_analysis Interaction Analysis (H-bonds, etc.) scoring->interaction_analysis

Caption: A flowchart illustrating the key stages of a typical molecular docking experiment.

Hypothetical Signaling Pathway Inhibition by an Isoxazole Derivative

signaling_pathway_inhibition cluster_pathway Cellular Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) growth_factor->receptor downstream Downstream Signaling (e.g., MAPK/ERK) receptor->downstream proliferation Cell Proliferation & Angiogenesis downstream->proliferation isoxazole Isoxazole Derivative isoxazole->receptor Inhibition

Caption: A diagram showing the potential inhibitory action of an isoxazole derivative on a signaling pathway.

References

Metal-free versus metal-catalyzed synthesis of isoxazoles: a comparative review

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Metal-Free and Metal-Catalyzed Isoxazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, are privileged scaffolds in medicinal chemistry.[1][2][3] Their core structure is present in numerous commercial drugs, including the antibiotic sulfamethoxazole, the COX-2 inhibitor parecoxib, and the immunosuppressant leflunomide.[1] The broad spectrum of biological activities associated with isoxazole derivatives—ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects—has fueled extensive research into efficient and versatile synthetic methodologies.[3][4][5]

Historically, the synthesis of the isoxazole ring is dominated by the [3+2] cycloaddition reaction between a nitrile oxide (a 1,3-dipole) and an alkyne or alkene.[1][6][7] The evolution of this fundamental transformation has led to two distinct, modern approaches: metal-catalyzed and metal-free synthesis. This guide provides an objective, data-driven comparison of these two strategies to aid researchers in selecting the optimal method for their specific applications.

Metal-Catalyzed Synthesis: Precision and Efficiency

Transition metal catalysis has revolutionized isoxazole synthesis by offering pathways with high efficiency, excellent regioselectivity, and broad substrate scope.[4][5][8] Catalysts based on copper (Cu), gold (Au), palladium (Pd), and ruthenium (Ru) are commonly employed to facilitate either the [3+2] cycloaddition or cycloisomerization reactions.[2][8][9] Copper(I)-catalyzed cycloadditions, in particular, are widely used and allow for the reliable synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.[9][10]

The primary drawbacks of these methods are associated with the metals themselves: high costs, potential toxicity, significant waste generation, and the challenge of removing trace metal impurities from the final product—a critical concern in drug development.[1][2][11]

Metal_Catalyzed_Pathway cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Product Aldoxime Aldoxime (R1-CH=NOH) NitrileOxide Nitrile Oxide Intermediate (R1-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation Alkyne Terminal Alkyne (R2-C≡CH) Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition MetalCatalyst Metal Catalyst (e.g., Cu(I)) MetalCatalyst->Isoxazole Catalysis

A general pathway for metal-catalyzed isoxazole synthesis.
Performance Data: Metal-Catalyzed Methods

CatalystReactant 1Reactant 2ConditionsYield (%)Reference
CuClPropargylamine derivativesm-CPBA (oxidant)EtOAc, 80 °C70-95%[10]
Cu/Al₂O₃Phenylacetylene(E,Z)-N-hydroxy-4-nitrobenzimidoyl chlorideBall-milling, 30 min95%[12]
AuCl₃α,β-acetylenic oximes-DCE, 80 °C, 2h85-94%[9]
Cu(I)Terminal acetylenesAldoximes + NCSt-BuOH/H₂O, rt70-98%[9]
Pd(OAc)₂Alkynyl oxime ethersAllyl halidesToluene, 110 °C, 12h65-89%[9]

Metal-Free Synthesis: A Greener Alternative

In response to the drawbacks of metal catalysts, metal-free synthetic routes have gained significant traction.[1][2] These methods align with the principles of green chemistry by avoiding toxic and expensive heavy metals. The most common metal-free strategy also relies on the 1,3-dipolar cycloaddition, where the required nitrile oxide is generated in situ from precursors like aldoximes using a simple base and an oxidant (e.g., N-chlorosuccinimide, NCS) or from α-nitroketones.[1][6][13]

Other innovative metal-free approaches include reactions promoted by ultrasound or microwave irradiation, which can accelerate reaction times and improve yields.[7][14] While these methods are more environmentally benign, they may sometimes require harsher conditions or offer less regiocontrol compared to their metal-catalyzed counterparts.

Metal_Free_Pathway cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Product Aldoxime Aldoxime (R1-CH=NOH) Chloroxime Hydroximinoyl Chloride (R1-C(Cl)=NOH) Aldoxime->Chloroxime Chlorination (e.g., NCS) Alkyne Alkyne (R2-C≡CH) Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole NitrileOxide Nitrile Oxide Intermediate (R1-C≡N⁺-O⁻) Chloroxime->NitrileOxide Elimination NitrileOxide->Isoxazole [3+2] Cycloaddition Base Base (e.g., Et₃N) Base->NitrileOxide

A general pathway for metal-free isoxazole synthesis.
Performance Data: Metal-Free Methods

Method/ReagentsReactant 1Reactant 2ConditionsYield (%)Reference
DBU (base), NCSAldoximesAlkynesCH₃CN, rt, 12h72-94%[15]
tert-Butyl nitriteAldoximesAlkynes80 °C, 12h62-89%[9]
NaOCl, Et₃NOximesAlkynesCH₂Cl₂, rt65-85%[1]
Chloramine-Tα-nitroketonesAlkenesToluene, 110 °C60-85%[13]
Ultrasound, DABCOEthyl nitroacetateAromatic aldehydesH₂O, 80 °C, 24h65-88%[7]

Comparative Workflow and Analysis

The choice between a metal-catalyzed and a metal-free approach often depends on the specific requirements of the synthesis, including cost, scale, purity, and environmental impact. Metal-catalyzed routes are often favored for their high reliability and regioselectivity, while metal-free routes are ideal for applications where metal contamination is a critical concern, such as in the final steps of pharmaceutical synthesis.

Comparative_Workflow cluster_metal Metal-Catalyzed Workflow cluster_metal_free Metal-Free Workflow M_Start 1. Combine Reactants (Alkyne, Oxime Precursor) M_Cat 2. Add Metal Catalyst (e.g., Cu(I) salt) M_Start->M_Cat M_React 3. Reaction (Often mild conditions, rt) M_Cat->M_React M_Workup 4. Aqueous Workup M_React->M_Workup M_Purify 5. Purification (Chromatography + Metal Scavenging) M_Workup->M_Purify M_Product Final Isoxazole M_Purify->M_Product MF_Start 1. Combine Reactants (Alkyne, Oxime) MF_Reagent 2. Add Oxidant & Base (e.g., NCS, Et₃N) MF_Start->MF_Reagent MF_React 3. Reaction (May require heating) MF_Reagent->MF_React MF_Workup 4. Aqueous Workup MF_React->MF_Workup MF_Purify 5. Purification (Standard Chromatography) MF_Workup->MF_Purify MF_Product Final Isoxazole MF_Purify->MF_Product

Comparison of typical experimental workflows.

Key Experimental Protocols

Metal-Catalyzed Synthesis: Copper(I)-Catalyzed Cycloaddition

This protocol is adapted from the one-pot synthesis of 3,5-disubstituted isoxazoles reported by Fokin and coworkers.

  • Reaction Setup: To a solution of the terminal alkyne (1.0 mmol) and aldoxime (1.2 mmol) in a 1:1 mixture of tert-butanol and water (4 mL) is added a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.10 mmol, 10 mol%) in water (1 mL).

  • Reagent Addition: N-Chlorosuccinimide (NCS) (1.3 mmol) is added portion-wise to the vigorously stirred mixture over 10 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 4-8 hours, monitoring progress by TLC.

  • Workup and Purification: Upon completion, the reaction is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

Metal-Free Synthesis: In Situ Nitrile Oxide Generation

This protocol is a general representation of a metal-free cycloaddition using an oxidant and a base.[1][16]

  • Reaction Setup: A solution of the aldoxime (1.0 mmol) and N-chlorosuccinimide (NCS) (1.1 mmol) in N,N-dimethylformamide (DMF) (5 mL) is stirred at 0 °C for 30 minutes.

  • Reagent Addition: The alkyne (1.2 mmol) is added to the mixture, followed by the dropwise addition of triethylamine (Et₃N) (1.5 mmol) over 15 minutes while maintaining the temperature at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The reaction mixture is poured into ice-water (50 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated to dryness. The residue is purified by flash column chromatography on silica gel to afford the pure isoxazole product.

Conclusion

Both metal-catalyzed and metal-free strategies represent powerful and effective methods for the synthesis of isoxazoles.

  • Metal-catalyzed methods offer superior control over regioselectivity and often proceed with high yields under mild conditions, making them a robust choice for complex molecule synthesis. However, the associated costs and potential for metal contamination necessitate careful consideration, especially in pharmaceutical applications.

  • Metal-free methods provide a cost-effective and environmentally friendly alternative that circumvents the issue of metal impurities.[1] They are particularly advantageous for large-scale synthesis and in the late-stage functionalization of drug candidates where purity is paramount.

The optimal choice of method will ultimately depend on a careful evaluation of the project's specific goals, including the desired substitution pattern, availability of starting materials, scale of the reaction, and the stringent purity requirements of the final application.

References

Safety Operating Guide

Proper Disposal Procedures for Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate was found. The following guidance is based on the GHS classifications available for this compound and information from SDS of structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1] Understanding its primary hazards is crucial for safe handling and disposal.

GHS Hazard Classification: [1]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and long-sleeved clothing.

  • Respiratory Protection: Use a respirator if working with fine powders or in a poorly ventilated area.

II. Quantitative Data Summary

The table below summarizes key quantitative data for this compound and a closely related compound, Ethyl 5-methylisoxazole-4-carboxylate, for comparison.

PropertyThis compoundEthyl 5-methylisoxazole-4-carboxylate (Analogue)
Molecular Formula C9H11NO4[1]C7H9NO3[2]
Molecular Weight 197.19 g/mol [1]155.15 g/mol [2]
Flash Point Not available93.4 °C (200.1 °F)[2]
Density Not available1.118 g/mL at 25 °C[2]

III. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of this compound typically generated in a laboratory setting.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure lid.

    • Label the container clearly with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional guidelines for the storage of hazardous waste.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this chemical down the drain or in regular trash.

IV. Experimental Workflows and Diagrams

Chemical Waste Disposal Workflow

The following diagram illustrates the general workflow for chemical waste disposal in a laboratory setting.

A Waste Generation (this compound) B Segregation & Collection (Designated Hazardous Waste Container) A->B C Proper Labeling (Chemical Name, Hazards) B->C D Temporary Storage (Secure, Ventilated Area) C->D E EHS Department Notification (Waste Pickup Request) D->E F Licensed Disposal Facility E->F

Caption: General workflow for the disposal of chemical waste.

Emergency Spill Response

This diagram outlines the immediate steps to take in the event of a spill.

Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & EHS Spill->Alert PPE Don Appropriate PPE Evacuate->PPE Alert->PPE Contain Contain the Spill (Use absorbent material) PPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of Contaminated Materials (As Hazardous Waste) Clean->Dispose

Caption: Emergency response procedure for a chemical spill.

References

Personal protective equipment for handling Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

For Immediate Reference: Key Safety and Handling Information

This guide provides crucial safety protocols for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. The information herein covers personal protective equipment (PPE), procedural workflows, and disposal plans.

Hazard Summary and Personal Protective Equipment

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory. This involves the use of engineering controls and appropriate PPE to mitigate exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[2][3]To prevent skin contact and irritation. Check for rips or punctures before use and remove immediately if contaminated.[3]
Eye & Face Protection Chemical safety goggles with a snug fit. A face shield should be worn in addition to goggles when there is a risk of splashing.[4]To protect eyes from splashes and dust, which can cause serious irritation.[1][5]
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) or an organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood.[6][7][8]To prevent inhalation of dust, which may cause respiratory irritation.[1]
Body Protection A long-sleeved laboratory coat. Chemical-resistant apron or coveralls for larger quantities.To shield skin and clothing from spills and contamination.[5]
Footwear Closed-toe shoes.To protect feet from spills and falling objects.[9]

Procedural Workflow for Handling

Proper handling of this compound requires a systematic approach from preparation to disposal. The following diagram illustrates the recommended operational workflow.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound in Fume Hood prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware and Surfaces handling_transfer->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal_container Store Waste in a Labeled, Sealed Container cleanup_waste->disposal_container cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_pickup Arrange for Hazardous Waste Pickup disposal_container->disposal_pickup

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols

Step-by-Step Handling Procedure
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[9]

    • Don all required PPE as specified in Table 1.

    • Prepare the work area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][10] Cover the work surface with absorbent bench paper.[11]

  • Weighing and Transfer :

    • When handling the solid, use a chemical fume hood or a powder weighing station to prevent the generation of airborne dust.[10][11]

    • Use a scoop or spatula to transfer the powder; avoid pouring directly from the bottle to minimize dust.[11]

    • Keep containers of the chemical closed when not in use.[11]

  • Post-Handling and Cleanup :

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove gloves and lab coat before leaving the laboratory.[12]

    • Wash hands thoroughly with soap and water after completing the work and removing gloves.[10]

Emergency Spill Plan

In the event of a spill, it is crucial to respond promptly and safely.

  • Alert and Evacuate :

    • Immediately alert personnel in the vicinity.

    • For large spills or if the substance becomes airborne, evacuate the area and close the doors.[1]

  • Contain and Clean :

    • For a small powder spill, gently cover it with a damp paper towel to avoid raising dust.

    • Use an appropriate absorbent material for liquid spills, working from the outside in to prevent spreading.[13]

    • Collect the absorbed material and cleanup residues using a brush and scoop, and place it into a sealed, labeled container for hazardous waste.[14]

  • Decontaminate :

    • Clean the spill area thoroughly.

    • Dispose of all contaminated materials, including PPE, as hazardous waste.[15]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated consumables, in a designated, compatible, and clearly labeled hazardous waste container.[16][17]

    • The container must be kept tightly closed except when adding waste.[16]

  • Waste Storage :

    • Store the waste container in a designated satellite accumulation area.

    • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[17]

  • Final Disposal :

    • Dispose of the chemical waste through your institution's designated hazardous waste management program.[16] Do not pour chemical waste down the sink.[10]

    • Maintain a record of the disposal in the laboratory's waste log.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。